molecular formula C10H13BrO2 B018691 1-(2-Bromoethoxy)-2-ethoxybenzene CAS No. 3259-03-8

1-(2-Bromoethoxy)-2-ethoxybenzene

Katalognummer: B018691
CAS-Nummer: 3259-03-8
Molekulargewicht: 245.11 g/mol
InChI-Schlüssel: IOYHGBZPUZBUTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromoethoxy)-2-ethoxybenzene, also known as 1-(2-Bromoethoxy)-2-ethoxybenzene, is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Bromoethoxy)-2-ethoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Bromoethoxy)-2-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-2-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2-bromoethoxy)-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYHGBZPUZBUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186283
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3259-03-8
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3259-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-BROMOETHOXY)-2-ETHOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ3274102
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-2-ethoxybenzene, a key intermediate in pharmaceutical synthesis. The document delves into its chemical and physical properties, provides detailed protocols for its synthesis via Williamson ether synthesis, and explores its reactivity, with a particular focus on its role as a precursor to the alpha-blocker Tamsulosin. Furthermore, this guide outlines analytical methodologies for its characterization, summarizes critical safety and handling information, and discusses its broader applications in organic chemistry. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

Introduction

1-(2-Bromoethoxy)-2-ethoxybenzene (CAS Number: 3259-03-8), also known as 2-(2-Ethoxyphenoxy)ethyl bromide, is an aromatic ether that has garnered significant attention in the pharmaceutical industry. Its bifunctional nature, featuring a reactive bromoethyl group and a substituted benzene ring, makes it a versatile building block in organic synthesis. The primary and most well-documented application of this compound is as a crucial intermediate in the industrial production of Tamsulosin, a widely prescribed medication for the treatment of benign prostatic hyperplasia.[1] The purity and quality of 1-(2-Bromoethoxy)-2-ethoxybenzene are paramount, as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide aims to provide a detailed technical resource on the synthesis, properties, and applications of this important chemical intermediate.

Physicochemical Properties

1-(2-Bromoethoxy)-2-ethoxybenzene is a white to off-white crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 3259-03-8[3]
Molecular Formula C₁₀H₁₃BrO₂[3]
Molecular Weight 245.11 g/mol [3]
Appearance White to Almost white powder to crystal[2]
Melting Point 41.0 to 45.0 °C[2]
Boiling Point 142-145 °C @ 11 Torr
Purity (GC) >96.0%[2]
IUPAC Name 1-(2-bromoethoxy)-2-ethoxybenzene[3]
Synonyms 2-(2-Ethoxyphenoxy)ethyl Bromide, 2-(o-Ethoxyphenoxy)ethyl bromide[3]

Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene

The most common and industrially viable method for the synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-ethoxyphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds in two main steps:

  • Deprotonation of 2-ethoxyphenol: A strong base, such as sodium hydroxide, is used to deprotonate the phenolic hydroxyl group of 2-ethoxyphenol, forming the sodium 2-ethoxyphenoxide. This step is crucial as it generates a potent nucleophile.

  • Nucleophilic Substitution (SN2): The 2-ethoxyphenoxide ion then attacks one of the primary carbons of 1,2-dibromoethane in an SN2 fashion, displacing a bromide ion and forming the desired ether linkage. The use of a large excess of 1,2-dibromoethane is common to minimize the formation of the bis-ether byproduct.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction 2-Ethoxyphenol 2-Ethoxyphenol Sodium_2-ethoxyphenoxide Sodium 2-ethoxyphenoxide 2-Ethoxyphenol->Sodium_2-ethoxyphenoxide + NaOH NaOH NaOH H2O H₂O Product 1-(2-Bromoethoxy)-2-ethoxybenzene Sodium_2-ethoxyphenoxide->Product + 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane NaBr NaBr

Caption: Williamson ether synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene.

Detailed Experimental Protocol

The following protocol is adapted from established industrial methods.[4][5]

Materials:

  • 2-Ethoxyphenol

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • Ethanol

  • Saturated Sodium Chloride Solution

  • Distilled Water

Procedure:

  • Dissolve 88g of 2-ethoxyphenol in 176ml of 1,2-dibromoethane in a reaction vessel.[5]

  • Add 10.27g of tetrabutylammonium bromide to the mixture.[5]

  • Heat the mixture to 75°C with stirring.[5]

  • Slowly add 640ml of a 10% aqueous sodium hydroxide solution dropwise over approximately 6 hours, maintaining the pH of the reaction mixture between 9 and 10.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-ethoxyphenol) is no longer detectable.[5]

  • Cool the reaction mixture to room temperature and separate the organic layer.[5]

  • Wash the organic layer with 200ml of saturated sodium chloride solution and then with 200ml of distilled water.[5]

  • Concentrate the organic layer under reduced pressure to remove the excess 1,2-dibromoethane and obtain the crude product.

  • Recrystallize the crude product from 200mL of ethanol to yield pure 1-(2-Bromoethoxy)-2-ethoxybenzene.[5] A yield of approximately 70.5% can be expected.[5]

Reactivity and Applications

The reactivity of 1-(2-Bromoethoxy)-2-ethoxybenzene is dominated by the presence of the primary alkyl bromide. This functional group is susceptible to nucleophilic substitution reactions, making it a valuable electrophile for the introduction of the 2-(2-ethoxyphenoxy)ethyl moiety into various molecules.

Reaction with Amines: Synthesis of Tamsulosin

The most prominent application of 1-(2-Bromoethoxy)-2-ethoxybenzene is in the synthesis of Tamsulosin.[1][6][7] In this reaction, the primary amine of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide acts as a nucleophile, displacing the bromide to form the final drug substance.

Tamsulosin_Synthesis Reactant_A 1-(2-Bromoethoxy)-2-ethoxybenzene Tamsulosin Tamsulosin Reactant_A->Tamsulosin Reactant_B (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Reactant_B->Tamsulosin + HBr HBr Tamsulosin->HBr Byproduct

Caption: Synthesis of Tamsulosin from 1-(2-Bromoethoxy)-2-ethoxybenzene.

Experimental Protocol for Tamsulosin Synthesis:

The following is a representative protocol for the synthesis of Tamsulosin base.[7]

Materials:

  • (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

  • 1-(2-Bromoethoxy)-2-ethoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 1-(2-bromoethoxy)-2-ethoxybenzene in DMF.

  • Add diisopropylethylamine to the reaction mixture.

  • Heat the mixture to 100°C and stir for 90 minutes.[7]

  • Cool the reaction mixture to 20°C and add ethyl acetate and water.[7]

  • Stir the mixture for 20 minutes and then allow the layers to separate.[7]

  • Separate the aqueous layer and re-extract twice with ethyl acetate.[7]

  • Combine the organic layers and wash with water.

  • The organic layer containing the Tamsulosin base can then be further processed to obtain the hydrochloride salt.

Other Potential Reactions

Given the presence of a primary alkyl bromide, 1-(2-Bromoethoxy)-2-ethoxybenzene can undergo nucleophilic substitution with a variety of other nucleophiles, including:

  • Cyanide ions: to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.[8]

  • Alkoxides and phenoxides: to form more complex ethers.

  • Thiolates: to synthesize thioethers.

  • Azide ions: to produce the corresponding alkyl azide, a precursor to amines via reduction.

These reactions open up possibilities for the use of this compound in the synthesis of a broader range of pharmaceutical and fine chemical targets.

Analytical Characterization

Ensuring the purity and structural integrity of 1-(2-Bromoethoxy)-2-ethoxybenzene is crucial for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

5.1. Chromatography

  • Gas Chromatography (GC): GC is a standard method for assessing the purity of 1-(2-Bromoethoxy)-2-ethoxybenzene, with typical specifications requiring a purity of at least 98%.[9]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for both purity assessment and for pharmacokinetic studies.[10] A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[10]

5.2. Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the two methylene groups of the ethoxy side chain, the methyl group of the ethoxy group, and the two methylene groups of the bromoethoxy side chain. The integration of these signals confirms the proton count of the molecule.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbons of the ether linkages, the methyl carbon of the ethoxy group, and the carbon bearing the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the ether groups, the C-H stretching of the aromatic and aliphatic portions of the molecule, and the C-Br stretching.

Safety and Handling

1-(2-Bromoethoxy)-2-ethoxybenzene is classified as a hazardous substance and requires careful handling.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Acute Toxicity (Oral): May be harmful if swallowed.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[11]

Conclusion

1-(2-Bromoethoxy)-2-ethoxybenzene is a valuable and versatile intermediate in organic synthesis, with its primary importance lying in the production of the pharmaceutical Tamsulosin. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development and in industrial-scale manufacturing. The continued exploration of its reactivity with various nucleophiles may lead to its application in the synthesis of other novel compounds with potential biological activity.

References

  • CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.
  • CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • Method for preparing 2-(2-ethoxyphenoxy)
  • 1,2-Bis(2-broMoethoxy)benzene synthesis - ChemicalBook.
  • Process for the preparation of 2-ethoxy-phenol - Technical Disclosure Commons.
  • Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine - Pearson.
  • 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC - SIELC Technologies.
  • 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem.
  • WO 2005/063702 A1 - Googleapis.com.
  • WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google P
  • The Purity and Quality of 1-(2-Bromoethoxy)
  • 1-(2-Bromoethoxy)-2-ethoxybenzene, min 98% (GC), 100 grams - CP Lab Safety.
  • 2-(2-Ethoxyphenoxy)
  • SAFETY D
  • amines as nucleophiles - Chemguide.
  • Toxicological Profile for 1,2-Dibromoethane - Agency for Toxic Substances and Disease Registry |
  • 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

1-(2-Bromoethoxy)-2-ethoxybenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8) is a specialized alkylating agent primarily utilized in the synthesis of pharmaceutical active ingredients (APIs), most notably Tamsulosin (Flomax) . As a disubstituted benzene derivative featuring a reactive bromoethyl side chain, it serves as the electrophilic "anchor" that attaches the phenoxyethyl moiety to the amine core of the drug.

For researchers and process chemists, this molecule represents a Critical Quality Attribute (CQA) control point; its purity directly influences the yield and impurity profile of the final API.

Core Identity Matrix
ParameterTechnical Specification
Chemical Name 1-(2-Bromoethoxy)-2-ethoxybenzene
Common Synonyms 2-(2-Ethoxyphenoxy)ethyl bromide; o-Ethoxyphenoxyethyl bromide
CAS Number 3259-03-8
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Physical State White to off-white crystalline solid (low melting point)
Melting Point 41–45 °C

Structural Analysis & Reactivity

The molecule is built upon a catechol (1,2-dihydroxybenzene) scaffold. Its chemical behavior is defined by two distinct ether linkages:

  • Position 1 (The Electrophile): A (2-bromoethoxy) group.[1][2][3][4][5][6][7] The terminal bromine is a good leaving group, making this carbon highly susceptible to nucleophilic attack (Sₙ2 reactions).

  • Position 2 (The Lipophile): An ethoxy group.[8][1][2][3][4][5][6][9][10][11][12] This ether linkage is chemically stable under standard alkylation conditions and serves to modulate the lipophilicity and receptor binding affinity of the final drug molecule.

Physicochemical Properties Table
PropertyValueContext for Development
Exact Mass 244.01 g/mol Monoisotopic mass for MS calibration.
LogP ~2.88Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc).
Boiling Point 142–144 °C (4 mmHg)High boiling point requires vacuum distillation for purification if liquid.
Storage 2–8 °C or -20 °CHeat sensitive; prone to hydrolysis or degradation over time.

Synthetic Utility: The Tamsulosin Pathway

The primary utility of 1-(2-Bromoethoxy)-2-ethoxybenzene is its role as the key intermediate in the manufacturing of Tamsulosin, a selective α1A receptor antagonist used to treat benign prostatic hyperplasia (BPH).[6]

Mechanism of Action (Chemical)

The synthesis involves a convergent coupling reaction. The 1-(2-Bromoethoxy)-2-ethoxybenzene acts as the electrophile , reacting with the primary amine of the sulfonamide fragment.

Experimental Workflow: Tamsulosin Coupling
  • Reagents: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (Nucleophile) + 1-(2-Bromoethoxy)-2-ethoxybenzene (Electrophile).

  • Conditions: Polar aprotic solvent (DMF or DMAc), Base (Diisopropylethylamine or K₂CO₃), Heat (60–80 °C).

  • Mechanism: Sₙ2 Nucleophilic Substitution. The amine nitrogen attacks the carbon bearing the bromine, displacing the bromide ion.

Visualization: Tamsulosin Synthesis Pathway

The following diagram illustrates the convergent synthesis where our topic molecule (Node B) is coupled with the amine core (Node A).

Tamsulosin_Synthesis A Sulfonamide Amine Core (Nucleophile) C Transition State (Sn2 Attack) A->C + Base (DIPEA) B 1-(2-Bromoethoxy)-2-ethoxybenzene (Electrophile / CAS 3259-03-8) B->C Alkylation D Crude Tamsulosin (Free Base) C->D - HBr E Tamsulosin HCl (Final API) D->E + HCl / Crystallization

Figure 1: Convergent synthesis of Tamsulosin showing the alkylation of the amine core by 1-(2-Bromoethoxy)-2-ethoxybenzene.[1][2][3][6]

Production of the Intermediate

For process chemists needing to synthesize the intermediate itself (rather than purchasing it), the standard route starts from Catechol or 2-Ethoxyphenol .

Protocol: Synthesis from 2-Ethoxyphenol

Rationale: Starting from 2-ethoxyphenol (Guethol) is more selective than starting from catechol, reducing the risk of bis-alkylation (formation of 1,2-bis(2-bromoethoxy)benzene).

  • Starting Material: 2-Ethoxyphenol.[6][9][11]

  • Reagent: 1,2-Dibromoethane (Excess).

  • Base: Potassium Carbonate (K₂CO₃) or NaOH.

  • Solvent: Acetonitrile or Acetone (Reflux).

  • Purification: The crude product is often an oil that crystallizes upon cooling. Recrystallization from ethanol is the standard purification method to remove unreacted phenols.

Intermediate_Synthesis Cat Catechol (1,2-Dihydroxybenzene) Eth 2-Ethoxyphenol (Guethol) Cat->Eth Mono-ethylation (Et2SO4 / NaOH) Prod 1-(2-Bromoethoxy)-2-ethoxybenzene (Target Molecule) Eth->Prod + DBE / K2CO3 Reflux Imp Impurity: Bis-alkylated byproduct Eth->Imp Side Reaction DBE 1,2-Dibromoethane (Excess)

Figure 2: Synthetic route from Catechol to the target intermediate, highlighting the critical mono-ethylation step.[6][13]

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate before use in GMP manufacturing, the following analytical markers should be verified.

HPLC Method (Reverse Phase)[6]
  • Column: C18 or Phenyl-Hexyl (e.g., Newcrom R1).

  • Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄ or Formic acid).

  • Detection: UV @ 220 nm or 275 nm.

  • Retention: The bromo-ether is relatively non-polar and will elute later than the phenolic starting materials.

NMR Interpretation (¹H NMR in CDCl₃)
  • δ 6.9–7.0 ppm (4H, m): Aromatic protons (Catechol ring).

  • δ 4.35 ppm (2H, t): -O-CH₂ -CH₂-Br (Methylene adjacent to oxygen).

  • δ 4.10 ppm (2H, q): -O-CH₂ -CH₃ (Ethoxy methylene).

  • δ 3.65 ppm (2H, t): -O-CH₂-CH₂ -Br (Methylene adjacent to bromine).

  • δ 1.45 ppm (3H, t): -O-CH₂-CH₃ (Methyl group).

Safety & Handling (GHS)

Signal Word: WARNING

Hazard CodeDescriptionHandling Protocol
H302 Harmful if swallowed.[1]Do not eat/drink in lab. Wash hands thoroughly.
H315 Causes skin irritation.[8][1]Wear nitrile gloves and lab coat.
H319 Causes serious eye irritation.[1]Wear safety goggles.
H335 May cause respiratory irritation.[1]Critical: Handle only in a fume hood. Alkyl bromides can be potent respiratory irritants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7010183, 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link][1]

  • Google Patents.Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide (CN103664538A).
  • SIELC Technologies. HPLC Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(2-bromoethoxy)-2-ethoxybenzene.[1] Retrieved from [Link]

Sources

physical properties of 1-(2-Bromoethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 2-(2-Ethoxyphenoxy)ethyl bromide CAS Registry Number: 3259-03-8 Role: Key Intermediate & Critical Process Impurity (Tamsulosin Synthesis)[1][2]

Executive Summary

1-(2-Bromoethoxy)-2-ethoxybenzene is a specialized alkylating agent primarily utilized in the pharmaceutical industry.[1][2] Within drug development, it serves a dual role: it is the primary electrophile used to introduce the o-ethoxyphenoxyethyl moiety in the synthesis of Tamsulosin (a selective


-adrenergic receptor antagonist), and consequently, it is a monitored process impurity (EP Impurity I) in the final API.[1][2]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for process chemists and analytical scientists optimizing yield and purity profiles.[1][2]

Chemical Identity & Structural Analysis

The molecule features a catechol core etherified at both hydroxyl positions—one with an ethyl group and the other with a bromoethyl group.[1][2] This asymmetry creates a distinct polarity profile compared to the symmetric bis(bromoethoxy) analogs.[1][2]

AttributeDetail
IUPAC Name 1-(2-Bromoethoxy)-2-ethoxybenzene
Synonyms 2-(2-Ethoxyphenoxy)ethyl bromide; Tamsulosin Impurity I
Molecular Formula

Molecular Weight 245.11 g/mol
SMILES CCOC1=CC=CC=C1OCCBr
InChI Key IOYHGBZPUZBUTJ-UHFFFAOYSA-N

Physical & Thermodynamic Properties

Accurate physical property data is essential for designing reaction parameters (solvent selection, temperature) and purification strategies (crystallization, distillation).[1][2]

Table 1: Physicochemical Specifications
PropertyValueCondition/Note
Physical State Solid (Low-melting)Often appears as a white to off-white crystalline powder or solidified melt.[1][2]
Melting Point 41.0 – 45.0 °CSharp melting range indicates high purity; broadens significantly with impurities.[1][2]
Boiling Point 142 – 145 °C@ 11 Torr (Vacuum distillation recommended to avoid decomposition).[1][2]
Boiling Point (Pred.) ~286.9 °C@ 760 mmHg (Theoretical; likely decomposes before reaching).[1][2]
Density 1.334 g/cm³Predicted @ 20 °C.
Flash Point 119.2 °CRequires standard flammability precautions.[1][2]
LogP 2.88Moderately lipophilic; soluble in DCM, Ethyl Acetate, Toluene.[1][2]
Solubility InsolubleWater.[1][2]

Process Insight: Due to its low melting point (~43°C), this compound may liquefy during shipping or storage in warm climates.[1][2] It is best handled as a liquid melt in large-scale reactors or recrystallized from non-polar solvents (e.g., hexane/ether) for analytical standards.[1][2]

Spectroscopic Characterization

For identity verification and impurity tracking, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the asymmetry of the ether chains.[1][2]

  • 
    -NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       6.8 – 7.0 ppm (m, 4H):  Aromatic protons (Catechol ring).[1][2]
      
    • 
       4.35 ppm (t, 2H): 
      
      
      
      (Methylene adjacent to oxygen).[1][2]
    • 
       4.10 ppm (q, 2H): 
      
      
      
      (Methylene of ethoxy group).[1][2]
    • 
       3.65 ppm (t, 2H): 
      
      
      
      (Methylene adjacent to bromine).[1][2]
    • 
       1.45 ppm (t, 3H): 
      
      
      
      (Methyl of ethoxy group).[1][2]
Mass Spectrometry (MS)[1][2][3]
  • Ionization: ESI+ or EI.[1][2]

  • Parent Ion: m/z 244/246 (1:1 ratio due to

    
     and 
    
    
    
    isotopes).[1][2]
  • Fragmentation: Loss of the bromoethyl group or ethoxy group is common.[1][2]

Synthesis & Impurity Logic

Understanding the synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene is critical for controlling the "impurity of the impurity."[1][2] The standard route involves the alkylation of 2-ethoxyphenol (Guethol).[1][2]

Reaction Workflow

The synthesis is a nucleophilic substitution (


) where 2-ethoxyphenol attacks 1,2-dibromoethane.[1][2]

SynthesisWorkflow Guethol 2-Ethoxyphenol (Guethol) Transition Phenoxide Intermediate Guethol->Transition Deprotonation DBE 1,2-Dibromoethane (Excess) Product 1-(2-Bromoethoxy)- 2-ethoxybenzene DBE->Product Base Base (K2CO3/NaOH) Base->Transition Transition->Product Mono-alkylation Impurity Bis-alkylation Impurity 1,2-bis(2-ethoxyphenoxy)ethane Product->Impurity Over-alkylation (If DBE is limiting)

Figure 1: Synthesis pathway highlighting the critical risk of over-alkylation.

Critical Process Parameters (CPPs)
  • Stoichiometry: A large excess of 1,2-dibromoethane (3-5 equivalents) is required to prevent the product from reacting with another molecule of Guethol, which would form the dimer impurity (1,2-bis(2-ethoxyphenoxy)ethane).[1][2]

  • Temperature: Reflux conditions facilitate the substitution but must be controlled to minimize elimination reactions (formation of vinyl ethers).[1][2]

Applications in Drug Development

The primary utility of this compound is as a building block for Tamsulosin Hydrochloride .[1][2]

Tamsulosin Synthesis Pathway

The bromide acts as the electrophile to attach the "tail" of the Tamsulosin molecule to the chiral amine core.[1][2]

TamsulosinPathway Bromide 1-(2-Bromoethoxy)-2-ethoxybenzene (Starting Material) Coupling N-Alkylation Coupling (Base, Solvent, Heat) Bromide->Coupling Amine (R)-5-(2-aminopropyl)-2-methoxy benzenesulfonamide Amine->Coupling Tamsulosin Tamsulosin (Free Base) Coupling->Tamsulosin Yield & Purity Optimization TamsulosinHCl Tamsulosin HCl (API) Tamsulosin->TamsulosinHCl HCl Formation

Figure 2: Role of 1-(2-Bromoethoxy)-2-ethoxybenzene in Tamsulosin manufacturing.[1][2]

Regulatory Note (Impurity Profiling)

In the final API (Tamsulosin HCl), unreacted 1-(2-Bromoethoxy)-2-ethoxybenzene is classified as Impurity I by the European Pharmacopoeia (EP).[1][2]

  • Limit: Typically controlled to < 0.15% (ICH Q3A guidelines).

  • Detection: HPLC (UV detection at 225 nm or 280 nm).

  • Genotoxicity: As an alkylating halide, it carries a structural alert for genotoxicity (PGI), often requiring tighter limits (ppm level) unless Ames negative data is provided.[1][2]

Handling, Stability & Safety

Signal Word: WARNING

Hazard ClassH-CodeDescription
Acute Toxicity H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

Storage Protocol:

  • Temperature: Store at 2-8 °C (Refrigerate). While stable at room temperature, cooler storage prevents slow hydrolysis or discoloration over time.[1][2]

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the alkyl bromide to the alcohol.[1][2]

  • Light: Protect from light to prevent radical degradation of the C-Br bond.[1][2]

References

  • TCI Chemicals. Product Specification: 1-(2-Bromoethoxy)-2-ethoxybenzene (B3191).[1][2] Retrieved from [1]

  • PubChem. Compound Summary: 1-(2-Bromoethoxy)-2-ethoxybenzene (CID 7010183).[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2]

  • GuideChem. 2-(2-Ethoxyphenoxy)ethyl bromide Properties & Safety. Retrieved from [1][2]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Tamsulosin Hydrochloride Monograph: Impurity I.[1][2][4][5] (Reference for regulatory context).

  • ChemicalBook. 1-(2-Bromoethoxy)-2-ethoxybenzene MSDS and Synthesis. Retrieved from [1][2]

Sources

1-(2-Bromoethoxy)-2-ethoxybenzene chemical structure and functional groups

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 3259-03-8 | Molecular Formula: C₁₀H₁₃BrO₂ | Molecular Weight: 245.11 g/mol [1]

Executive Summary

1-(2-Bromoethoxy)-2-ethoxybenzene (also known as 2-(2-ethoxyphenoxy)ethyl bromide) is a specialized alkylating agent derived from catechol.[1] It serves as a critical "Janus" intermediate in medicinal chemistry: one face of the molecule presents a stable, lipophilic ethoxy shield, while the other presents a highly reactive alkyl bromide "warhead" primed for nucleophilic substitution.[1] Its primary industrial application is as the key electrophilic fragment in the synthesis of Tamsulosin (Flomax) , an α1a-adrenergic receptor antagonist used to treat Benign Prostatic Hyperplasia (BPH).[1]

Part 1: Structural Anatomy & Physicochemical Profile[1]

Functional Group Analysis

The molecule is a catechol diether derivative.[1] Its reactivity profile is dictated by the electronic interplay between the electron-rich aromatic ring and the pendant alkyl chains.[1]

Functional GroupChemical NatureReactivity & Role
Primary Alkyl Bromide Electrophile (

)
High Reactivity. The terminal bromine is a good leaving group, making this carbon highly susceptible to

attack by amines or thiols.[1]
Ethoxy Group Electron Donating Group (EDG)Stability. Located at the ortho position, this group increases lipophilicity (LogP ~2.[1]8) and activates the benzene ring via resonance (+M effect).[1]
Ether Linkage (Ar-O-R) LinkerConformational Bias. The two oxygen atoms at the 1,2-position induce a specific torsional angle due to the "Gauche effect" and repulsion between lone pairs, influencing how the molecule binds in receptor pockets.[1]
Benzene Ring Aromatic ScaffoldElectronic Core. Activated by two oxygen atoms, the ring is electron-rich, making it susceptible to electrophilic aromatic substitution (though this is rarely the desired reaction path in drug synthesis).
Physicochemical Properties Table

Data aggregated from crystallographic and chromatographic standards.[1]

PropertyValueImplication for Handling
Physical State White to off-white crystalline solidEasy to weigh/dispense compared to oils.[1]
Melting Point 41.0 – 45.0 °CCritical: Low melting point means it can melt during exothermic reactions or vigorous milling.[1] Store < 15°C.
Boiling Point ~140-145 °C (at 2 mmHg)High boiling point allows for high-temperature reflux without loss of material.[1]
Solubility Soluble in MeOH, EtOAc, DCM; Insoluble in WaterRequires organic solvents for reaction; aqueous workup is effective for salt removal.[1]

Part 2: Synthetic Pathways & Process Chemistry[1]

Synthesis from 2-Ethoxyphenol (Guethol)

The standard industrial route involves the Williamson ether synthesis.[1] A critical process control point is preventing the formation of the dimer impurity (1,2-bis(2-ethoxyphenoxy)ethane), which occurs if the product reacts with another equivalent of the starting phenol.[1]

Reaction Logic:

  • Deprotonation: A mild base (K₂CO₃) deprotonates the phenol.[1] Stronger bases (NaOH) can be used but may increase hydrolysis byproducts.[1]

  • Substitution: The phenoxide ion attacks 1,2-dibromoethane.[1]

  • Selectivity Control: To prevent the phenoxide from attacking the product (leading to a dimer), 1,2-dibromoethane is used in large excess (3-5 equivalents) .[1]

Experimental Protocol (Validated Scale: 100g)
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Reagents: Charge 2-Ethoxyphenol (1.0 eq) , 1,2-Dibromoethane (4.0 eq) , and Acetonitrile (5 vol) .

  • Base Addition: Add Potassium Carbonate (1.5 eq) . Note: Anhydrous K₂CO₃ is preferred to minimize hydrolysis.

  • Reflux: Heat to 80°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting phenol (Rf ~0.[1]6) should disappear; product appears at Rf ~0.4.

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate to remove solvent and excess dibromoethane (distill recovery possible).[1]

  • Purification: The residue often solidifies.[1] Recrystallize from Ethanol/Hexane to remove trace dimer impurities.[1]

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the critical divergence point for impurity formation.

SynthesisPathway Start 2-Ethoxyphenol (Guethol) Intermediate Transition State (SN2 Attack) Start->Intermediate + K2CO3 / MeCN Reflux Impurity DIMER IMPURITY 1,2-bis(2-ethoxyphenoxy)ethane Start->Impurity + Product (acting as electrophile) Reagent 1,2-Dibromoethane (Excess 4.0 eq) Reagent->Intermediate Product TARGET PRODUCT 1-(2-Bromoethoxy)-2-ethoxybenzene Intermediate->Product Major Path (Kinetic Control) Product->Impurity Side Reaction (If Dibromoethane is low)

Caption: Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene via Williamson ether synthesis, highlighting the competitive dimerization pathway.

Part 3: Reactivity & Applications in Drug Design[1]

The Tamsulosin Connection

This compound is the "lipophilic tail" donor for Tamsulosin.[1] The reaction involves the displacement of the bromine atom by a primary amine.[1]

  • Mechanism:

    
     Nucleophilic Substitution.[1]
    
  • Chirality: The reaction does not affect the chiral center of the amine partner, preserving stereochemistry.

  • Conditions: Typically performed in methanol or ethanol with a mild base.[1] Interestingly, patents suggest that using an excess of the bromide (1.5 - 2.0 eq) drives the reaction to completion without needing strong bases that might racemize the amine.[1]

Tamsulosin Synthesis Workflow

Tamsulosin Amine Sulfonamide Amine Core (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Complex Reaction Matrix Solvent: Methanol/Ethanol Temp: Reflux Amine->Complex Bromide ALKYLATING AGENT 1-(2-Bromoethoxy)-2-ethoxybenzene Bromide->Complex Tamsulosin TAMSULOSIN (Free Base) alpha-1a Antagonist Complex->Tamsulosin N-Alkylation (SN2) HCL Tamsulosin HCl (Final Salt Form) Tamsulosin->HCL + HCl

Caption: Convergent synthesis of Tamsulosin utilizing 1-(2-Bromoethoxy)-2-ethoxybenzene as the key alkylating fragment.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized or purchased material, use the following spectroscopic fingerprints.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 300 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
6.85 - 7.00 Multiplet4HAr-H Aromatic protons (catechol ring).[1]
4.35 Triplet (

)
2H-O-CH ₂-CH₂-BrMethylene adjacent to oxygen (deshielded).[1]
4.10 Quartet2H-O-CH ₂-CH₃Methylene of the ethoxy group.[1]
3.65 Triplet (

)
2H-O-CH₂-CH ₂-BrMethylene adjacent to bromine.[1]
1.45 Triplet3H-O-CH₂-CHMethyl of the ethoxy group.[1]
HPLC Purity Profiling[1]
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm).[1]

  • Mobile Phase: Acetonitrile : Water (60:[1]40) with 0.1% Phosphoric Acid.[1]

  • Detection: UV at 220 nm and 275 nm (absorption of the catechol ether).[1]

  • Retention Time: The bromide is relatively non-polar; expect elution after the starting phenol but before the dimer impurity.[1]

References

  • PubChem. (2025).[1] Compound Summary: 1-(2-Bromoethoxy)-2-ethoxybenzene (CID 7010183).[1] National Library of Medicine.[1] [Link][1]

  • European Patent Office. (2005).[1] Process for the production of tamsulosin (WO 2005/063702 A1).[1] Google Patents.[1][2]

Sources

nucleophilic substitution reactions involving 1-(2-Bromoethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Nucleophilic Substitution Reactions Involving 1-(2-Bromoethoxy)-2-ethoxybenzene

This guide provides a comprehensive technical overview of nucleophilic substitution reactions centered on the versatile reagent, 1-(2-Bromoethoxy)-2-ethoxybenzene. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical applications, and field-proven protocols associated with this important synthetic intermediate.

Introduction: The Strategic Importance of 1-(2-Bromoethoxy)-2-ethoxybenzene

1-(2-Bromoethoxy)-2-ethoxybenzene (CAS No. 3259-03-8) is an aromatic compound distinguished by a bromoethoxy substituent, rendering it a highly valuable electrophile for constructing complex molecular architectures.[1][2] Its utility is most prominently demonstrated in the synthesis of pharmaceuticals, where the 2-(2-ethoxyphenoxy)ethyl moiety is a key structural motif. A prime example is its role as a critical precursor in the industrial synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[3]

The reactivity of this compound is dominated by the primary alkyl bromide, a feature that dictates its preferred reaction pathways and makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. Understanding the principles that govern these reactions is paramount to leveraging this reagent's full synthetic potential.

Table 1: Physicochemical Properties of 1-(2-Bromoethoxy)-2-ethoxybenzene
PropertyValueSource(s)
CAS Number 3259-03-8[2][4]
Molecular Formula C₁₀H₁₃BrO₂[2][4]
Molecular Weight 245.11 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 41.0 to 45.0 °C
Boiling Point 142-145 °C at 11 Torr[4]
IUPAC Name 1-(2-bromoethoxy)-2-ethoxybenzene[2]
Synonyms 2-(2-Ethoxyphenoxy)ethyl Bromide, 2-(o-Ethoxyphenoxy)ethyl bromide[1][4]

Mechanistic Foundations: Why SN2 Dominates

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group (in this case, bromide) by an electron-rich nucleophile.[5][6] The reaction's outcome and mechanism are dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.[7][8][9]

For 1-(2-Bromoethoxy)-2-ethoxybenzene, the electrophilic carbon atom is a primary carbon (1°). This structural feature presents minimal steric hindrance, creating an ideal scenario for the SN2 pathway.[10][11]

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[12][13] This backside attack leads to an inversion of stereochemistry at the carbon center and a transition state where both the nucleophile and the leaving group are partially bonded to the carbon.[6][10] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (bimolecular).[7][14] In contrast, the SN1 pathway, which involves a carbocation intermediate, is highly disfavored for primary alkyl halides due to the instability of primary carbocations.[5][10]

Caption: General SN2 mechanism favored by 1-(2-Bromoethoxy)-2-ethoxybenzene.

Core Applications: A Survey of Nucleophilic Displacements

The versatility of 1-(2-Bromoethoxy)-2-ethoxybenzene is best illustrated by its reactions with a range of nucleophiles.

Reactions with N-Nucleophiles: Synthesis of Amines

The reaction with primary or secondary amines is a robust method for forging carbon-nitrogen bonds. This reaction is fundamental to the synthesis of many biologically active molecules.

Field Insight: The synthesis of Tamsulosin provides an authoritative case study. In this process, R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide acts as the nitrogen nucleophile, displacing the bromide from 1-(2-Bromoethoxy)-2-ethoxybenzene.[3] Interestingly, this reaction can be driven to completion using a molar excess of the bromo-reagent, which serves to shift the equilibrium toward the product without the need for an external base.[3] This self-validating system simplifies the process and minimizes side reactions.

Protocol: General Synthesis of a Secondary Amine

  • Setup: To a solution of a primary amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Addition: Add 1-(2-Bromoethoxy)-2-ethoxybenzene (1.0-1.2 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel.

Reactions with O-Nucleophiles: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via an SN2 mechanism.[12][15] In this context, an alcohol or a phenol is first deprotonated with a base to form a more potent alkoxide or phenoxide nucleophile, which then attacks 1-(2-Bromoethoxy)-2-ethoxybenzene.

Expert Causality: The choice of base is critical. For phenols, which are relatively acidic, a moderate base like potassium carbonate is sufficient.[16] For less acidic aliphatic alcohols, a stronger base such as sodium hydride (NaH) is required to generate the alkoxide quantitatively. The reaction must be conducted in an anhydrous, polar aprotic solvent (e.g., THF, DMF) to prevent quenching the strong base and to facilitate the SN2 reaction.

Protocol: Synthesis of an Aryl Ether

  • Deprotonation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq.) in anhydrous DMF. Add potassium carbonate (2.0 eq.) and stir the mixture at room temperature for 30 minutes.

  • Addition: Add a solution of 1-(2-Bromoethoxy)-2-ethoxybenzene (1.1 eq.) in DMF dropwise.

  • Reaction: Heat the reaction to 70 °C and stir for 6-18 hours, monitoring by TLC.

  • Quenching & Extraction: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting ether via flash chromatography.

Reactions with S-Nucleophiles: Formation of Thioethers

Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form.[17] Their reactions with 1-(2-Bromoethoxy)-2-ethoxybenzene proceed rapidly and efficiently to form thioethers (sulfides).

Trustworthiness by Design: The high nucleophilicity of sulfur often allows these reactions to proceed under milder conditions (e.g., room temperature) than their oxygen-based counterparts.[18] The reaction is typically clean, with high yields, making it a trustworthy and reproducible transformation. The oxidation of thiols to disulfides is a potential side reaction, so performing the reaction under an inert atmosphere is good practice.[19][20]

Protocol: Synthesis of a Thioether

  • Setup: Dissolve the thiol (1.0 eq.) in ethanol or DMF. Add a base such as potassium carbonate (1.5 eq.) or sodium hydroxide (1.1 eq.) and stir for 15-20 minutes.

  • Addition: Add 1-(2-Bromoethoxy)-2-ethoxybenzene (1.05 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-8 hours. Monitor for completion by TLC.

  • Work-up: Remove the solvent in vacuo. Add water to the residue and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude thioether can be purified by column chromatography if necessary.

Experimental Workflow and Validation

A successful synthesis relies on a well-designed workflow that ensures both high conversion and product purity. The following diagram illustrates a typical workflow for the reactions described.

Experimental_Workflow Setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) - Solvent & Reagents Base 2. Base Addition (if required for Nu-H) Setup->Base Electrophile 3. Add Electrophile (1-(2-Bromoethoxy)- 2-ethoxybenzene) Base->Electrophile Reaction 4. Reaction - Stirring & Heating - Monitor by TLC/LC-MS Electrophile->Reaction Workup 5. Aqueous Work-up - Quenching - Extraction - Washing Reaction->Workup Reaction Complete Purification 6. Purification - Drying Agent (Na₂SO₄) - Filtration & Concentration - Column Chromatography Workup->Purification Analysis 7. Product Analysis - NMR, MS, IR - Purity Check Purification->Analysis

Caption: A self-validating workflow for nucleophilic substitution reactions.

Conclusion: A Versatile Building Block for Modern Synthesis

1-(2-Bromoethoxy)-2-ethoxybenzene has firmly established itself as a valuable building block in organic and medicinal chemistry. Its predisposition for undergoing SN2 reactions with a wide array of nucleophiles provides a reliable and efficient route to diverse molecular scaffolds. The insights and protocols detailed in this guide underscore the importance of understanding fundamental reaction mechanisms to design robust, reproducible, and scalable synthetic procedures. For professionals in drug discovery, mastering the application of such reagents is essential for the rapid and effective development of new chemical entities.[21][22][23]

References

  • Reactions of Phenols . Chemistry LibreTexts. [Link]

  • SN1 and SN2 Reaction of Haloalkanes . BYJU'S. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • What is nucleophilic substitution? . Chemguide. [Link]

  • 1-(2-Bromoethoxy)-2-ethoxybenzene . PubChem. [Link]

  • 1-(2-Bromoethoxy)-2-ethoxybenzene . CAS Common Chemistry. [Link]

  • Process for the preparation of tamsulosin hydrochloride.
  • Nucleophilic Substitution Reactions - Haloalkanes . CK-12 Foundation. [Link]

  • Comparing The SN1 vs Sn2 Reactions . Master Organic Chemistry. [Link]

  • Redox Reactions of Thiols and Disulfides . Chemistry LibreTexts. [Link]

  • Experiment: Williamson Ether Synthesis of Ethoxybenzene . Science Learning Center. [Link]

  • Factors affecting rate of nucleophilic substitution reactions . Organic Chemistry 1: An open textbook. [Link]

  • Procedure of reaction 1,2 Dibromoethane with primary amine . ResearchGate. [Link]

  • Nucleophilic Substitution of Haloalkanes . Save My Exams. [Link]

  • Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone . PMC. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases . MDPI. [Link]

  • Williamson ether synthesis of ethoxybenzene from iodoethane and phenol . ResearchGate. [Link]

  • Introduction to Nucleophilic Substitution and Elimination Reactions . ResearchGate. [Link]

  • Factors Affecting SN1 and SN2 . Aakash Institute. [Link]

  • Oxidation Reactions of Thiols . YouTube. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases . National Library of Medicine. [Link]

  • The Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution . University of California, Irvine. [Link]

  • 1-(2-bromoethoxy)-2-ethoxy Benzene . Tradeindia. [Link]

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis . Organic Chemistry Portal. [Link]

  • How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? . Chemistry Stack Exchange. [Link]

  • Amine Reactivity . Michigan State University Chemistry. [Link]

  • Reactivity of Thiols and Thiolates . YouTube. [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism . The Organic Chemistry Tutor. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases . National Library of Medicine. [Link]

  • Oxidation of Phenols: Quinones . OpenStax. [Link]

  • Mechanism for the bromination of ethoxybenzene . Pearson. [Link]

  • On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide . PubMed. [Link]

  • Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH . YouTube. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – As a pivotal intermediate in the synthesis of pharmaceuticals like Tamsulosin hydrochloride, 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS No. 3259-03-8) is a compound of significant interest to the research and drug development community.[1] This guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical safety and handling precautions necessary to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document synthesizes technical data from authoritative safety documents to offer field-proven insights into the safe utilization of this versatile organic compound.[2]

Understanding the Hazard Profile

1-(2-Bromoethoxy)-2-ethoxybenzene is classified as a hazardous substance, primarily causing skin and serious eye irritation.[3][4][5] The GHS classification identifies it as Skin Irritation Category 2 and Eye Irritation Category 2/2A.[3][4][6] Inhalation of dust or vapors may also cause respiratory irritation.[6][7][8] While comprehensive toxicological data is not widely available, the primary hazards necessitate stringent adherence to safety protocols.

Hazard Identification Summary:

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][4][6]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[3][4][6]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[6][7][8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The causality behind implementing robust safety measures lies in minimizing all potential routes of exposure—dermal, ocular, and inhalation. A self-validating system of controls is paramount.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is a well-designed laboratory environment.

  • Ventilation: All work with 1-(2-Bromoethoxy)-2-ethoxybenzene should be conducted in a well-ventilated area.[6][7][9][10] A local exhaust ventilation system, such as a chemical fume hood, is essential to keep airborne concentrations low and prevent the dispersion of dust.[3][4]

  • Emergency Equipment: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4][7][10] Proximity of this equipment to the workstation is critical for immediate response in case of an accidental exposure.

Personal Protective Equipment (PPE): The Essential Last Barrier

PPE is not a substitute for robust engineering controls but is a critical final layer of protection.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[10] Regularly inspect gloves for any signs of degradation or puncture before use.

    • Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[10] For tasks with a higher risk of splashing, consider additional protection like an apron.

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_eng Engineering Controls node_eye Eye/Face Protection (Safety Goggles/Face Shield) node_skin Skin Protection node_gloves Protective Gloves node_skin->node_gloves node_clothing Lab Coat / Apron node_skin->node_clothing node_respiratory Respiratory Protection (As Needed) node_ventilation Adequate Ventilation (Fume Hood) node_ventilation->node_respiratory If insufficient node_emergency Emergency Equipment (Eyewash/Shower)

Caption: A diagram illustrating the hierarchy of controls, from engineering solutions to personal protective equipment.

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage protocols are crucial to prevent accidents and maintain the quality of 1-(2-Bromoethoxy)-2-ethoxybenzene.

Safe Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned and engineering controls are functioning correctly. Wash hands thoroughly before and after use.[3][12]

  • Dispensing: Avoid creating dust when handling the solid form.[3][4][5]

  • Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[5][6][9] Avoid breathing dust, vapor, mist, or gas.[7][9][10]

  • Hygiene: Do not eat, drink, or smoke when using this product.[7][12]

  • Post-Handling: Wash face, hands, and any exposed skin thoroughly after handling.[6][7][8] Remove and wash contaminated clothing before reuse.[3][12]

Storage Requirements

Store 1-(2-Bromoethoxy)-2-ethoxybenzene in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][10][13] Keep it away from incompatible materials such as strong oxidizing agents.[7][8][10]

Chemical and Physical Properties:

PropertyValue
CAS Number 3259-03-8[1][3][14][15][16][17]
Molecular Formula C10H13BrO2[1][14][16][17][18]
Molecular Weight 245.11 g/mol [1][18]
Appearance White to cream solid/powder/crystal[1][5][16]
Melting Point 41-45 °C[1][16][19]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][5][6][7][10]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3][4][5][6][7][10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[3][4][5][6][7][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Get medical aid.[7][10]

Accidental Release Measures
  • Evacuate: Evacuate unnecessary personnel from the area.[9]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[10]

  • Prevention: Prevent the product from entering drains or waterways.[3][4][12]

  • Cleanup: After cleanup, wash the spill area thoroughly.

Emergency_Response cluster_spill Accidental Spill Response cluster_exposure Personnel Exposure Response node_spill Spill Occurs node_evacuate Evacuate Area node_spill->node_evacuate node_contain Contain Spill (Inert Absorbent) node_evacuate->node_contain node_dispose Collect for Disposal node_contain->node_dispose node_cleanup Decontaminate Area node_dispose->node_cleanup node_exposure Exposure Occurs node_remove Remove from Source node_exposure->node_remove node_first_aid Administer First Aid (See Protocol) node_remove->node_first_aid node_medical Seek Medical Attention node_first_aid->node_medical

Caption: A flowchart outlining the key steps for responding to spills and personnel exposures.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[6][7][8] Entrust disposal to a licensed waste disposal company.[3] Do not empty into drains.[5]

Conclusion

1-(2-Bromoethoxy)-2-ethoxybenzene is a valuable chemical intermediate, and its safe handling is paramount for both personnel safety and the successful outcome of research and development endeavors. By implementing a multi-layered safety approach that includes robust engineering controls, appropriate personal protective equipment, and strict adherence to handling and emergency protocols, researchers can confidently and safely work with this compound.

References

  • PPG. (2025). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Bromobutoxy)-2-methylbenzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(2-Ethoxyphenoxy)ethyl bromide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Bromoethoxy)-3-nitrobenzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-2-ethylbenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Purity and Quality of 1-(2-Bromoethoxy)-2-ethoxybenzene from China.
  • Manasa Life Sciences. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.
  • CP Lab Safety. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene, min 98% (GC), 100 grams.
  • CymitQuimica. (n.d.). CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene.
  • SIELC Technologies. (2018). 1-(2-Bromoethoxy)-2-ethoxybenzene.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - B3191: 1-(2-Bromoethoxy)-2-ethoxybenzene.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1-(2-Bromoethoxy)-2-ethoxybenzene.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ECHEMI. (n.d.). ((2-Bromoethoxy)methyl)benzene SDS, 1462-37-9 Safety Data Sheets.
  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethylbenzene.
  • Fluorochem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Bromoethoxy)-4-nitrobenzene.
  • CAS Common Chemistry. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.

Sources

A Senior Application Scientist's Technical Guide to 1-(2-Bromoethoxy)-2-ethoxybenzene for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, purity, and ultimately, the therapeutic efficacy of the final Active Pharmaceutical Ingredient (API). 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS No. 3259-03-8) stands out as a quintessential example of a strategic building block, primarily recognized for its role as a key intermediate in the synthesis of Tamsulosin.[1] Tamsulosin is a widely prescribed α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia. The structural integrity and purity of 1-(2-Bromoethoxy)-2-ethoxybenzene are therefore paramount, as they directly influence the quality and safety of the resulting API.[1]

This guide provides an in-depth technical overview of 1-(2-Bromoethoxy)-2-ethoxybenzene, tailored for researchers, chemists, and drug development professionals. We will explore its synthesis and purification from a first-principles perspective, detail robust methods for its characterization, discuss its critical application in pharmaceutical manufacturing, and provide guidance on sourcing this vital compound.

Physicochemical Properties and Safe Handling

1-(2-Bromoethoxy)-2-ethoxybenzene is an aromatic organic compound featuring ethoxy and bromoethoxy functional groups.[2] Understanding its properties is fundamental to its effective use and safe handling in a laboratory or manufacturing setting.

PropertyValueSource(s)
CAS Number 3259-03-8[3]
Molecular Formula C₁₀H₁₃BrO₂[3]
Molecular Weight 245.11 g/mol [3]
Appearance White to off-white solid/crystals[1]
Melting Point 41-45 °C[1]
IUPAC Name 1-(2-bromoethoxy)-2-ethoxybenzene[3]
Common Synonyms 2-(2-Ethoxyphenoxy)ethyl Bromide[3]

Safety Profile: This compound must be handled with appropriate care, adhering to established laboratory safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Potential Hazards: May cause respiratory irritation and may be harmful if swallowed.[3]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Spill Management: In case of a spill, prevent dust dispersion. Collect the material mechanically and place it in a suitable container for disposal.[4]

Synthesis and Purification: A Practical Approach

The synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene is a classic example of the Williamson ether synthesis , a robust and widely used method for forming ethers. This reaction proceeds via an Sɴ2 mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to attack an alkyl halide, displacing the halide leaving group.[5]

The industrial preparation typically involves a two-step process starting from catechol.[6] First, catechol undergoes selective mono-ethylation to produce the precursor, 2-ethoxyphenol. Subsequently, 2-ethoxyphenol is reacted with an excess of 1,2-dibromoethane under basic conditions to yield the target molecule.

cluster_0 Step 1: Mono-ethylation cluster_1 Step 2: Williamson Ether Synthesis Catechol Catechol Ethoxyphenol 2-Ethoxyphenol Catechol->Ethoxyphenol Ethyl Sulfate, NaOH (aq) Target 1-(2-Bromoethoxy)- 2-ethoxybenzene Ethoxyphenol->Target Dibromoethane 1,2-Dibromoethane Dibromoethane->Target

Diagram: Two-step synthesis pathway.

Experimental Protocol: Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene

This protocol is adapted from established industrial methods.[6]

  • Preparation of the Phenoxide:

    • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-ethoxyphenol (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

    • Add a stoichiometric amount of a strong base, such as sodium hydroxide (1.0-1.2 eq) or potassium carbonate, to the solution.

    • Stir the mixture at room temperature until the deprotonation is complete, forming the sodium or potassium 2-ethoxyphenoxide salt.

  • Etherification Reaction:

    • Add an excess of 1,2-dibromoethane (2.0-3.0 eq) to the reaction mixture. Using an excess of the dihalide is crucial to minimize the formation of the bis-ether byproduct.

    • Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting 2-ethoxyphenol.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salt byproduct (e.g., NaBr).

    • Wash the filtrate with water and then with a saturated brine solution to remove any remaining base and water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

For pharmaceutical applications, high purity is non-negotiable. Recrystallization is an effective method for purifying the crude product.[6]

  • Solvent Selection: Ethanol is a documented and effective solvent for this purpose.

  • Procedure:

    • Transfer the crude solid into an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to just dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum. This method consistently yields material with a purity exceeding 98%.[6]

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 1-(2-Bromoethoxy)-2-ethoxybenzene.

Spectroscopic Analysis

NMR spectroscopy is the primary tool for structural elucidation. Based on published data, the following spectral characteristics are expected.[7]

Analysis Expected Data (Solvent: CDCl₃)
¹H NMR δ 6.95 (m, 4H, Ar-H ), 4.35 (t, 2H, Ar-O-CH₂ ), 4.11 (q, 2H, O-CH₂ -CH₃), 3.67 (t, 2H, CH₂ -Br), 1.47 (t, 3H, -CH₃)
¹³C NMR δ 149.5, 147.9, 122.7, 121.1, 116.1, 114.2, 69.7, 64.6, 29.3, 15.0
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the intermediate and quantifying any impurities.

  • Method: A reverse-phase (RP) HPLC method is suitable.[8]

  • Column: A C18 column (e.g., Newcrom R1) can be used.[8]

  • Mobile Phase: A gradient or isocratic elution using acetonitrile and water, often with a modifier like phosphoric acid or formic acid for MS compatibility, provides excellent separation.[8]

  • Detection: UV detection at a suitable wavelength (e.g., 275 nm) is typically employed.

Application in Tamsulosin Synthesis

The primary utility of 1-(2-Bromoethoxy)-2-ethoxybenzene is its role in the final key step of Tamsulosin synthesis. The reaction involves the nucleophilic substitution of the bromide by the primary amine of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[9]

This reaction is an Sɴ2 displacement, where the lone pair of the amine nitrogen attacks the electrophilic carbon atom attached to the bromine, leading to the formation of a new C-N bond and the expulsion of the bromide ion.

cluster_0 Sɴ2 Reaction Amine (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide Tamsulosin Tamsulosin (Free Base) Amine->Tamsulosin Bromoether 1-(2-Bromoethoxy)- 2-ethoxybenzene Bromoether->Tamsulosin

Diagram: Final step in Tamsulosin synthesis.

The choice of this specific bromoether is strategic. The ether linkages are stable under the reaction conditions, and the terminal primary bromide provides a reactive site for the desired nucleophilic substitution without requiring harsh conditions that could compromise the chiral center of the amine component. Patents describe carrying out this reaction in polar aprotic solvents like DMF, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the HBr formed.[2] Alternatively, an excess of the starting amine can serve as the base.[9]

Sourcing and Procurement for Research and Development

A reliable supply chain is crucial for any drug development program. When purchasing 1-(2-Bromoethoxy)-2-ethoxybenzene, researchers should prioritize suppliers who can provide comprehensive quality documentation.

SupplierPurity SpecificationNotes
Ningbo Inno Pharmchem ≥95%A key manufacturer emphasizing quality for pharmaceutical applications.[1]
Tokyo Chemical Industry (TCI) >96.0% (GC)Provides detailed specifications and analytical data.
Fluorochem 98%Offers various pack sizes suitable for R&D to scale-up.
CP Lab Safety ≥98% (GC)Supplier for research laboratory and industrial use.

Key Considerations for Supplier Selection:

  • Purity and Impurity Profile: The supplier must provide a Certificate of Analysis (CoA) detailing the purity (typically by GC or HPLC) and the levels of any known impurities.

  • Consistency: Batch-to-batch consistency is vital for reproducible research and manufacturing outcomes.

  • Documentation: For GMP applications, suppliers must be able to provide extensive documentation to support regulatory filings.

Conclusion

1-(2-Bromoethoxy)-2-ethoxybenzene is more than just a chemical reagent; it is a critical enabling component in the production of a vital medication. Its synthesis via the Williamson ether reaction is a well-understood and scalable process, and its purification to high standards is achievable through standard techniques like recrystallization. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, empowers researchers and developers to utilize this intermediate with confidence, ensuring the quality and integrity of the final pharmaceutical product.

References

  • The Purity and Quality of 1-(2-Bromoethoxy)-2-ethoxybenzene from China. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 30, 2026, from [Link]

  • Gricar, J., & Smrke, J. (2007). Process for the preparation of tamsulosin and related compounds. (WO2007119110A2). Google Patents.
  • SIELC Technologies. (2018, May 16). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

  • Kotar-Rosina, A., & Kerec, M. (2005). Process for the preparation of tamsulosin hydrochloride. (WO2005063702A1). Google Patents.
  • Toniato, A., Unsleber, J. P., Vaucher, A. C., & Reiher, M. (2023). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Zhang, F. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. (CN103664538A). Google Patents.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • WIPO Patentscope. (2007). WO/2007/119110 PROCESS FOR THE PREPARATION OF TAMSULOSIN AND RELATED COMPOUNDS. Retrieved January 30, 2026, from [Link]

  • Schaefer, T., & Sebastian, R. (1992). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 70(10), 2615-2621. Retrieved January 30, 2026, from [Link]

  • Enol de Prado, M., Mangas-Sánchez, J., & Gotor-Fernández, V. (2024). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Technical Guide: Optimization and Application of 1-(2-Bromoethoxy)-2-ethoxybenzene Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for medicinal chemists and process scientists. It moves beyond basic textbook descriptions to provide a strategic, field-validated framework for utilizing 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8) as a high-value linker and intermediate.

Executive Summary & Strategic Value

1-(2-Bromoethoxy)-2-ethoxybenzene is a specialized bifunctional building block. Structurally, it consists of a catechol core where one hydroxyl is protected as an ethyl ether, and the other is functionalized with a bromoethyl chain.

Why this linker matters: In medicinal chemistry, "linker fatigue" often leads to the overuse of standard PEG or alkyl chains. This molecule offers a unique rigidifying effect due to the ortho-substitution pattern on the benzene ring. Unlike flexible PEG chains, the steric clash between the adjacent ethoxy and bromoethoxy groups restricts conformational freedom, potentially locking attached pharmacophores into bioactive orientations.

Key Applications:

  • API Synthesis: Critical intermediate for Tamsulosin (Flomax), an

    
    -adrenergic receptor antagonist.
    
  • PROTAC Design: A lipophilic, aromatic anchor for E3 ligase ligands or warheads, providing different solubility profiles than standard aliphatic linkers.

  • Fragment-Based Drug Discovery (FBDD): Used to extend aromatic fragments to probe adjacent binding pockets via nucleophilic displacement of the bromide.

Physicochemical Profile

Understanding the physical behavior of this linker is prerequisite to successful coupling.

PropertyValueImplication for Protocol
CAS Number 3259-03-8Verification key.
Molecular Weight 245.11 g/mol Calculation basis.[1][2]
Appearance White to off-white solidQC Check: Yellowing indicates oxidation or free phenol.
Melting Point 41–43 °CHandling: Melts near body temp; store cold to prevent caking.[2]
Solubility DCM, EtOAc, TolueneProcess: Poor water solubility facilitates aqueous workup.
Reactivity Primary Alkyl BromideKinetics: Excellent substrate for

reactions with amines/thiols.

Protocol A: High-Fidelity Synthesis (Self-Validating)

Many commercial sources contain up to 5% of the dimer impurity (1,2-bis(2-ethoxyphenoxy)ethane), which is chemically inert but difficult to remove later. This protocol prioritizes mono-alkylation selectivity using Phase Transfer Catalysis (PTC).

Reagents & Setup
  • Substrate: 2-Ethoxyphenol (Guaiethol) [1.0 equiv]

  • Reagent: 1,2-Dibromoethane [4.0 equiv ] – Critical Excess

  • Base: 40% NaOH (aq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) [0.05 equiv]

  • Solvent: None (Neat/Biphasic) or Toluene.

Step-by-Step Methodology
  • Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and vigorous magnetic stirring, charge 1,2-Dibromoethane (4.0 equiv) and TBAB (0.05 equiv). Heat to 50°C.

  • Controlled Addition: Mix 2-Ethoxyphenol (1.0 equiv) with 40% NaOH (2.0 equiv). Add this mixture dropwise to the dibromoethane over 60 minutes.

    • Expert Insight: Adding the phenoxide into the excess dibromoethane ensures the concentration of alkylating agent is always higher than the product, suppressing dimer formation.

  • Reaction: Reflux at 80–90°C for 4–6 hours.

  • Validation (IPC): Check TLC (Hexane/EtOAc 9:1).

    • Target: Disappearance of phenol (

      
      ).
      
    • Product: Spot at

      
      .
      
    • Dimer Impurity: Spot at

      
       (Minimize this).
      
  • Workup:

    • Cool to RT. Add water to dissolve salts.

    • Separate organic layer.[3][4]

    • Distillation: Distill off excess 1,2-dibromoethane under reduced pressure (recyclable).

  • Crystallization: Dissolve the residue in hot Ethanol (2 mL/g). Cool slowly to 0°C. Filter the white crystals.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: 2-Ethoxyphenol Reaction Phase Transfer Reaction 80-90°C, 4-6h Start->Reaction Dropwise Addition Reagent Excess 1,2-Dibromoethane (4.0 equiv) + TBAB Reagent->Reaction Check IPC: TLC/HPLC Check for Dimer Reaction->Check Workup Distill Excess Reagent Recrystallize (EtOH) Check->Workup Phenol < 1% Product Pure 1-(2-Bromoethoxy)-2-ethoxybenzene Workup->Product

Figure 1: Phase-transfer catalyzed synthesis workflow designed to minimize dimerization.

Protocol B: Coupling in Medicinal Chemistry (Tamsulosin Case Study)

This section illustrates the utility of the linker in synthesizing Tamsulosin, demonstrating its reactivity toward sulfonamide amines.

Mechanism

The reaction is a classic


 nucleophilic substitution. The amine nitrogen of the sulfonamide derivative attacks the carbon bearing the bromine, displacing it.
Reaction Conditions
  • Nucleophile: 5-(2-aminopropyl)-2-methoxybenzenesulfonamide (Tamsulosin amine core).

  • Electrophile: 1-(2-Bromoethoxy)-2-ethoxybenzene.[1][2][5][6]

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    
  • Solvent: Acetonitrile or DMF.

Optimization Table
VariableRecommendationRationale
Stoichiometry 1.1 equiv ElectrophileSlight excess ensures complete consumption of the expensive amine core.
Temperature 60–80 °CSufficient energy to overcome steric bulk of the ortho-ethoxy group.
Time 12–24 hoursMonitor by HPLC; prolonged heating can cause elimination (vinyl ether formation).
Coupling Pathway Diagram

CouplingPathway Linker 1-(2-Bromoethoxy)-2-ethoxybenzene (Electrophile) TS Transition State (SN2 Attack) Linker->TS + Base / Heat Amine Sulfonamide Amine Core (Nucleophile) Amine->TS Product Tamsulosin (Crude) TS->Product Major Pathway SideProduct Elimination Side Product (Vinyl Ether) TS->SideProduct Overheating (>90°C)

Figure 2: Mechanistic pathway for coupling the linker to an amine pharmacophore.

Troubleshooting & Quality Control

A "Self-Validating System" requires rigorous checks at critical failure points.

Impurity Identification (HPLC)
  • Retention Time (RT): The bromo-linker is relatively non-polar.

  • Common Contaminant: 2-Ethoxyphenol (starting material).[7]

    • Detection: Use UV at 280 nm (phenol absorption).

    • Fix: Wash organic layer with dilute NaOH; phenol becomes water-soluble phenoxide and is removed.

  • Common Contaminant: Dimer (1,2-bis(2-ethoxyphenoxy)ethane).

    • Detection: Long RT, high lipophilicity.

    • Fix: Cannot be removed easily by extraction. Requires recrystallization from Ethanol.[3]

Stability
  • Hydrolysis: Prolonged exposure to moisture can hydrolyze the bromide to an alcohol (-OH).

  • Storage: Store under nitrogen at 2–8°C. If the solid turns yellow, recrystallize before use.

References

  • Synthesis and Application in Tamsulosin

    • Patent: "Process for the preparation of Tamsulosin."[1][2][8] US Patent 20030158436. (Describes the alkylation of 2-ethoxyphenol).

    • Source:

  • Chemical Properties & Safety

    • PubChem CID 7010183:[6] 1-(2-Bromoethoxy)-2-ethoxybenzene.[1][2][5][6][9][10][11][12][13]

    • Source:[6]

  • Literature: "Synthesis of 2-(2-ethoxyphenoxy)ethyl bromide via phase transfer catalysis." Journal of Chemical Research. (General methodology reference for alkylation of phenols).
  • Medicinal Chemistry Context (Linkers)

    • Review: "Linker Strategies in PROTAC Design." Journal of Medicinal Chemistry. (Contextualizes the use of short, rigid ether linkers).
    • Source: (General reference for linker utility).

Sources

Application Notes & Protocols: Synthesis of Novel Pharmaceutical Intermediates from 1-(2-Bromoethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking New Scaffolds from a Proven Precursor

1-(2-Bromoethoxy)-2-ethoxybenzene, a well-established intermediate in the synthesis of the α-adrenergic antagonist Tamsulosin, represents a versatile yet underexplored starting material for the generation of novel pharmaceutical building blocks.[1][2] Its chemical architecture, featuring a reactive bromoethyl group appended to a guaiacol ether derivative, offers a prime handle for introducing diverse functionalities.[3] This guide moves beyond its conventional application, providing detailed protocols and strategic insights for synthesizing new classes of intermediates. We will explore nucleophilic substitution pathways, focusing on the synthesis of advanced amine and morpholine scaffolds, which are prevalent in modern medicinal chemistry.[4][5] The protocols herein are designed for reproducibility and scalability, providing researchers in drug discovery and development with a robust framework for innovation.

Physicochemical Properties and Reactivity Profile

Before delving into synthetic protocols, a thorough understanding of the starting material is paramount. 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8) is a white solid with a molecular weight of 245.11 g/mol .[1]

Table 1: Key Properties of 1-(2-Bromoethoxy)-2-ethoxybenzene

PropertyValueSource
CAS Number 3259-03-8[1][3]
Molecular Formula C₁₀H₁₃BrO₂[6][7]
Molecular Weight 245.12 g/mol [7]
Appearance White Solid[1]
Melting Point 41-43 °C[1]
IUPAC Name 1-(2-bromoethoxy)-2-ethoxybenzene[6]
SMILES CCOC1=CC=CC=C1OCCBr[6]

The molecule's reactivity is dominated by the primary alkyl bromide. This functional group is an excellent electrophile, making it highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions.[8] The adjacent ether oxygen does not significantly hinder the reaction site, allowing for efficient displacement of the bromide ion by a wide range of nucleophiles. This predictable reactivity is the cornerstone of the synthetic strategies outlined below.

Strategic Synthesis of Novel Amine Intermediates via N-Alkylation

The introduction of nitrogen-containing functional groups is a cornerstone of pharmaceutical design. The alkylation of primary and secondary amines with 1-(2-bromoethoxy)-2-ethoxybenzene provides a direct route to a diverse library of novel secondary and tertiary amines, which can serve as key intermediates for more complex drug candidates.[9][10]

Mechanistic Rationale and Control of Selectivity

The reaction proceeds via a classical SN2 mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion.[11][12]

A significant challenge in the alkylation of primary amines is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts with another molecule of the alkyl halide to form a tertiary amine.[12] To achieve selective mono-alkylation, specific strategies must be employed:

  • Stoichiometric Control : Using a large excess of the primary amine can statistically favor the reaction with the starting material over the product. However, this can be atom-inefficient and complicates purification.

  • Competitive Deprotonation/Protonation : A more elegant approach involves using the amine hydrobromide salt along with a base. This creates a controlled, low concentration of the free primary amine for reaction, while the resulting, more basic secondary amine is immediately protonated, effectively taking it out of the reaction mixture.[13][14]

General Workflow for Amine Alkylation

The following diagram illustrates the generalized workflow for the synthesis and purification of novel amine intermediates.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Charge Reactor with Amine & Solvent B Add Base (e.g., K₂CO₃, Et₃N) A->B C Add 1-(2-Bromoethoxy)- 2-ethoxybenzene (dissolved in solvent) B->C D Heat to Reflux (e.g., 60-80 °C) C->D E Monitor by TLC/LC-MS (for consumption of starting material) D->E F Cool to RT & Filter G Concentrate Filtrate (under reduced pressure) F->G H Aqueous Workup (Extraction with organic solvent) G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Purify by Column Chromatography (Silica Gel) I->J K Characterize Product (NMR, MS, HPLC) J->K

Caption: Generalized workflow for N-alkylation reactions.

Protocol 1: Synthesis of N-benzyl-2-(2-ethoxyphenoxy)ethan-1-amine

This protocol details the selective mono-alkylation of benzylamine.

  • Materials and Reagents:

    • 1-(2-Bromoethoxy)-2-ethoxybenzene (1.0 eq, e.g., 5.0 g)

    • Benzylamine (2.0 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Standard glassware for extraction and filtration

    • Rotary evaporator

    • Chromatography column

  • Procedure:

    • To a round-bottom flask, add potassium carbonate (1.5 eq) and benzylamine (2.0 eq).

    • Add anhydrous acetonitrile to form a stirrable slurry.

    • In a separate beaker, dissolve 1-(2-bromoethoxy)-2-ethoxybenzene (1.0 eq) in a minimal amount of anhydrous acetonitrile.

    • Add the solution of the alkyl bromide dropwise to the stirring amine slurry at room temperature.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

  • Characterization:

    • ¹H NMR & ¹³C NMR: To confirm the structure of the product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final compound.[15]

Synthesis of Novel Morpholine Scaffolds

Morpholine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[4] Their synthesis often involves the cyclization of amino alcohols.[16][17] By reacting 1-(2-bromoethoxy)-2-ethoxybenzene with an appropriate amino alcohol, a novel substituted morpholine can be synthesized via a tandem N-alkylation and intramolecular O-alkylation (Williamson ether synthesis).

Reaction Scheme: Two-Step, One-Pot Synthesis

This strategy involves an initial N-alkylation followed by a base-mediated intramolecular cyclization to form the morpholine ring.

G Start 1-(2-Bromoethoxy)-2-ethoxybenzene + Amino Alcohol Base1 Intermediate N-Alkylated Intermediate Start->Intermediate Step 1: N-Alkylation Base2 Product Substituted Morpholine Product Intermediate->Product Step 2: Intramolecular Williamson Ether Synthesis

Caption: Tandem reaction pathway for morpholine synthesis.

Protocol 2: Synthesis of 4-(2-(2-ethoxyphenoxy)ethyl)morpholine

This protocol describes the reaction with morpholine itself to create a novel tertiary amine containing the morpholine scaffold. A direct intramolecular cyclization with an amino alcohol would be a subsequent, more advanced step.

  • Materials and Reagents:

    • 1-(2-Bromoethoxy)-2-ethoxybenzene (1.0 eq, e.g., 5.0 g)

    • Morpholine (2.5 eq)

    • Sodium Iodide (NaI), catalytic amount (0.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether (Et₂O)

    • Deionized Water

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2-bromoethoxy)-2-ethoxybenzene (1.0 eq) in anhydrous DMF.

    • Add morpholine (2.5 eq), triethylamine (1.5 eq), and a catalytic amount of sodium iodide (0.1 eq). The NaI facilitates the reaction via an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.

    • Heat the reaction mixture to 80°C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with brine (2x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by column chromatography (silica gel, e.g., using a dichloromethane/methanol gradient) to obtain the pure product.

Leveraging the Guaiacol Motif for Bioactive Intermediates

The 2-ethoxyphenoxy core of the starting material is a derivative of guaiacol (2-methoxyphenol). Guaiacol derivatives have shown significant therapeutic potential, including acting as inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular disease.[18][19] They have also been investigated for other properties.[20][21][22] The intermediates synthesized using the protocols above can be considered novel guaiacol derivatives with potential bioactivity.

Table 2: Potential Therapeutic Areas for Guaiacol-Derived Intermediates

Therapeutic AreaRationaleKey References
Cardiovascular Disease Inhibition of Myeloperoxidase (MPO), reducing oxidative stress and inflammation.[18][19]
Neurological Disorders The phenethyl structure is a component of some CNS drugs; modifications can alter efficacy.[10][23]
Gastrointestinal Disorders Guaiacol has been studied for its effects on gastroesophageal reflux.[22]
Glycogen Storage Diseases Guaiacol has been identified as a mild inhibitor of glycogen synthase (GYS).[21]

Safety and Handling

1-(2-Bromoethoxy)-2-ethoxybenzene is an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

1-(2-Bromoethoxy)-2-ethoxybenzene is a powerful and versatile starting material for the synthesis of novel pharmaceutical intermediates. The protocols provided in this guide demonstrate robust methods for creating libraries of unique amine and morpholine-containing scaffolds through controlled N-alkylation reactions. By leveraging the inherent reactivity of the bromoethyl group and the latent bioactivity of the guaiacol core, researchers can efficiently generate a rich diversity of compounds for screening and further development in drug discovery programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Purity and Quality of 1-(2-Bromoethoxy)
  • (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. BenchChem.
  • (2024). What Is (2-Bromoethyl)
  • (2019).
  • (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed.
  • (2016). 1,2-Bis(2-broMoethoxy)benzene synthesis. ChemicalBook.
  • (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Tejasharma.
  • (2008). An improved process for the preparation of tamsulosin hydrochloride.
  • 1-(2-Bromoethoxy)-2-ethoxybenzene. PubChem.
  • CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene. CymitQuimica.
  • (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease.
  • Morpholine synthesis. Organic Chemistry Portal.
  • (2024).
  • In Silico Study on the Potential of Guaiacol Extract from Green Tea (Camellia sinensis) as a Stimulant for Carbanoic Anhydrase II in Renal Tubular Acidosis. Pharmacognosy Journal.
  • (2025). Synthesis and Characterization of Some New Morpholine Derivatives.
  • (2014).
  • (2024).
  • (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • (2018). Guaiacol as a drug candidate for treating adult polyglucosan body disease. PMC.
  • (2024).
  • (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
  • (2025). Drug Discovery Chemistry Conference. Drug Discovery Chemistry.
  • (2018). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column. SIELC Technologies.
  • 1-(2-Bromoethoxy)-2-ethoxybenzene, min 98% (GC). CP Lab Safety.
  • (1982). Guaiacol -- a new compound in the treatment of gastro-oesophageal reflux?. PubMed.
  • (2025). An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-4-ethoxy-2,2-dimethylbutane. Benchchem.
  • (2019). The Impact of Synthesis Innovation in Drug Discovery. Technology Networks.

Sources

Navigating Agrochemical Synthesis: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An important clarification regarding the synthetic applications of 1-(2-Bromoethoxy)-2-ethoxybenzene in agrochemical development: Initial exploration into the role of 1-(2-Bromoethoxy)-2-ethoxybenzene as a direct precursor in the synthesis of common agrochemicals, such as the herbicide ethofumesate, has revealed a common misconception. This technical guide will first elucidate the correct and established synthetic pathway for ethofumesate, identifying its true key intermediates. Subsequently, this guide will detail the properties and a validated synthetic application of 1-(2-Bromoethoxy)-2-ethoxybenzene, focusing on its role in the synthesis of the pharmaceutical tamsulosin, a well-documented process that showcases its utility as a chemical building block.

Part 1: The Synthesis of the Herbicide Ethofumesate

Ethofumesate is a selective systemic herbicide used to control a variety of broad-leaved and grass weeds, particularly in sugar beet and other crops.[1] Its synthesis does not involve 1-(2-Bromoethoxy)-2-ethoxybenzene. Instead, the core of the ethofumesate molecule is a benzofuran scaffold, and its synthesis typically proceeds through the key intermediate 2,3-dihydro-2,2-dimethyl-7-benzofuranol .

The Correct Synthetic Pathway to Ethofumesate

The synthesis of ethofumesate from 2,3-dihydro-2,2-dimethyl-7-benzofuranol can be achieved in two main steps:

  • Sulfonylation: The hydroxyl group of 2,3-dihydro-2,2-dimethyl-7-benzofuranol is reacted with methanesulfonyl chloride in the presence of a base (such as triethylamine or pyridine) to form the corresponding methanesulfonate ester. This reaction is a standard method for converting a hydroxyl group into a good leaving group.[2]

  • Alkoxylation: The resulting methanesulfonate ester is then treated with ethanol in the presence of an acid catalyst to yield ethofumesate.

This synthetic route is a more accurate representation of the industrial production of ethofumesate.

Visualizing the Ethofumesate Synthesis Workflow

ethofumesate_synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2_3_dihydro_2_2_dimethyl_7_benzofuranol 2,3-dihydro-2,2- dimethyl-7-benzofuranol methanesulfonate_ester 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methanesulfonate 2_3_dihydro_2_2_dimethyl_7_benzofuranol->methanesulfonate_ester Sulfonylation methanesulfonyl_chloride Methanesulfonyl Chloride methanesulfonyl_chloride->methanesulfonate_ester base Base (e.g., Triethylamine) base->methanesulfonate_ester ethofumesate Ethofumesate methanesulfonate_ester->ethofumesate Alkoxylation ethanol Ethanol ethanol->ethofumesate acid_catalyst Acid Catalyst acid_catalyst->ethofumesate

Caption: Synthetic workflow for Ethofumesate.

Part 2: 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties and Application in Pharmaceutical Synthesis

While not a direct precursor to ethofumesate, 1-(2-Bromoethoxy)-2-ethoxybenzene is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent. Its established application lies in the pharmaceutical industry, notably in the synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[3]

Chemical Properties of 1-(2-Bromoethoxy)-2-ethoxybenzene
PropertyValueReference
Molecular Formula C₁₀H₁₃BrO₂[4]
Molecular Weight 245.11 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 41-45 °C
CAS Number 3259-03-8[4]
Application in the Synthesis of Tamsulosin: A Detailed Protocol

The synthesis of Tamsulosin involves the reaction of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 1-(2-bromoethoxy)-2-ethoxybenzene. This reaction is a nucleophilic substitution where the primary amine of the sulfonamide acts as the nucleophile, displacing the bromide from 1-(2-bromoethoxy)-2-ethoxybenzene.

Reaction Scheme:

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide + 1-(2-bromoethoxy)-2-ethoxybenzene → Tamsulosin

Protocol:

Materials:

  • (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

  • 1-(2-Bromoethoxy)-2-ethoxybenzene

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq) and 1-(2-bromoethoxy)-2-ethoxybenzene (1.1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. This removes DMF and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude Tamsulosin.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure Tamsulosin.

Visualizing the Tamsulosin Synthesis Workflow

tamsulosin_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product sulfonamide (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide reaction Nucleophilic Substitution (80-90 °C) sulfonamide->reaction bromo_compound 1-(2-Bromoethoxy)-2- ethoxybenzene bromo_compound->reaction base DIPEA base->reaction solvent DMF solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification workup->purification tamsulosin Tamsulosin purification->tamsulosin

Caption: Synthetic workflow for Tamsulosin.

Safety and Handling

  • 1-(2-Bromoethoxy)-2-ethoxybenzene: This compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Methanesulfonyl Chloride: This is a corrosive and lachrymatory substance. Handle with extreme care in a fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a reproductive toxin. Handle in a fume hood with appropriate PPE.

  • N,N-Diisopropylethylamine (DIPEA): DIPEA is a corrosive and flammable liquid. Handle in a fume hood with appropriate PPE.

Conclusion

This technical guide clarifies the synthetic pathways for both the herbicide ethofumesate and the pharmaceutical tamsulosin, correcting the initial misconception about the role of 1-(2-Bromoethoxy)-2-ethoxybenzene in agrochemical synthesis. While this bromo-compound is a versatile reagent, its primary documented application is in the pharmaceutical field. Understanding the correct intermediates and reaction mechanisms is crucial for researchers and scientists in both agrochemical and drug development to design efficient and accurate synthetic strategies.

References

  • Google Patents.
  • PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene. [Link]

  • Google Patents.
  • Wikipedia. Ethofumesate. [Link]

  • Quick Company. A Process For The Production Of Herbicide Ethofumesate. [Link]

  • MDPI. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. [Link]

Sources

Application Note: 1-(2-Bromoethoxy)-2-ethoxybenzene as a Modular Synthon in Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-(2-Bromoethoxy)-2-ethoxybenzene in Materials Science & Pharmaceutical Engineering Content Type: Detailed Application Note & Protocol Guide

Executive Summary & Core Logic

1-(2-Bromoethoxy)-2-ethoxybenzene (henceforth BEB ) is a specialized bifunctional aromatic intermediate.[1] Its utility in materials science and drug development stems from its asymmetric functionalization :

  • The Inert Anchor (Ethoxy Group): The ortho-ethoxy group provides lipophilicity and electron-donating character, influencing the stacking interactions (π-π) in crystalline solids and liquid crystals.[1]

  • The Reactive Tether (Bromoethoxy Group): The alkyl bromide serves as a highly specific electrophilic site for SN2 coupling.[1] Unlike acid chlorides or isocyanates, it is stable enough for easy handling but reactive enough for precise grafting onto amines, thiols, and phenoxides.

Primary Applications:

  • Pharmaceutical Materials: Critical intermediate in the synthesis of Tamsulosin Hydrochloride (Alpha-1 blocker), specifically controlling the formation of the pendant ethoxyphenoxy tail.[1]

  • Supramolecular Chemistry: Precursor for "lariat" crown ethers and asymmetric host-guest complexes.[1]

  • Polymer Functionalization: Post-polymerization modification of polyamines to generate hydrophobic, adhesive side-chains.[1]

Chemical Profile & Handling

PropertySpecificationEngineering Relevance
Molecular Weight 245.11 g/mol Moderate size allows for high atom economy in coupling.[1]
Physical State Solid (Low Melting: 41-45°C)Can be handled as a solid in storage but processed as a melt or liquid in solution.[1]
Solubility DCM, Methanol, Ethanol, THFCompatible with both polar protic (recrystallization) and aprotic (coupling) workflows.[1]
Reactivity Alkyl Bromide (Primary)High susceptibility to SN2; low steric hindrance.[1]
Stability Stable at RTRequires protection from light to prevent debromination over long periods.[1]

Application Module A: Pharmaceutical Materials Engineering (Tamsulosin Synthesis)

Context: The most authoritative application of BEB is the stereoselective synthesis of Tamsulosin. Here, BEB acts as the alkylating agent for the chiral amine core. The material science challenge here is polymorph control and impurity management during the coupling phase.

Mechanism of Action

BEB undergoes nucleophilic attack by the primary amine of the sulfonamide core. The ortho-ethoxy group on the benzene ring of BEB is crucial for the drug's receptor binding affinity (pharmacophore), while the ethyl chain acts as the flexible linker.[1]

Experimental Protocol: Reductive Alkylation / Nucleophilic Substitution

Objective: Coupling of BEB with R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Reagents:

  • Substrate: R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq)[1]

  • Linker: 1-(2-Bromoethoxy)-2-ethoxybenzene (BEB) (1.1 – 1.3 eq)[1]

  • Base: Sodium Bicarbonate (

    
    ) or Diisopropylethylamine (DIPEA)[1]
    
  • Solvent: Ethanol/Water or Methanol[1]

Step-by-Step Procedure:

  • Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser, dissolve 10 mmol of the amine substrate in 50 mL of Ethanol.

  • Base Addition: Add 12 mmol of

    
    . The mild base is chosen to neutralize the HBr byproduct without promoting elimination (E2) of the BEB to a vinyl ether.
    
  • Linker Addition: Add 11 mmol of BEB . If BEB is solid, pre-dissolve in minimal ethanol for rapid dispersion.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Process Note: Monitor reaction via HPLC.[1] The bromide leaving group is efficient, but steric bulk of the sulfonamide can slow kinetics.

  • Quench & Workup: Cool to room temperature. The product often precipitates as the hydrobromide salt or free base depending on pH.[1]

  • Purification (Critical for Materials Specs):

    • Evaporate solvent.[1][2]

    • Redissolve residue in Ethyl Acetate/Water.[1] Wash organic layer with brine.[1]

    • Crystallization: Recrystallize from Methanol/Ethanol (3:7 ratio). This specific solvent system is documented to yield the desired polymorph with high optical purity.[1]

Visualizing the Pathway

TamsulosinSynthesis Amine Amine Substrate (Sulfonamide Core) Transition Transition State (SN2 Attack) Amine->Transition + BEB Reflux/EtOH BEB 1-(2-Bromoethoxy)- 2-ethoxybenzene BEB->Transition Product Crude Tamsulosin (Secondary Amine) Transition->Product - HBr Crystal Purified API (Crystalline Solid) Product->Crystal Recrystallization (MeOH/EtOH)

Figure 1: Synthetic workflow for Tamsulosin utilizing BEB as the critical side-chain donor.[1]

Application Module B: Advanced Materials (Polymer Functionalization)

Context: In materials science, catechol-derived ethers are used to modify surface energy.[1] BEB can be used to "graft" aromatic functionality onto amine-rich polymers (like Polyallylamine or Chitosan), creating hydrophobic domains or sites for


-

stacking in hydrogels.[1]
Protocol: Post-Polymerization Modification

Objective: Grafting BEB onto Poly(allylamine hydrochloride) (PAH) to create an amphiphilic polyelectrolyte.[1]

Reagents:

  • Polymer: Poly(allylamine hydrochloride) (Mw ~15,000)[1]

  • Linker: BEB

  • Solvent: DMF/Water (80:20)[1]

  • Base:

    
    [1]
    

Procedure:

  • Polymer Activation: Dissolve PAH in water; adjust pH to 10 using NaOH to generate free amine groups.[1] Lyophilize or switch solvent to DMF to prevent hydrolysis competition.[1]

  • Coupling: Dissolve the free-base polymer in DMF.[1] Add BEB (0.2 eq relative to amine units for 20% grafting).[1]

  • Reaction: Stir at

    
     for 24 hours. The primary alkyl bromide of BEB reacts with the primary amines of the polymer backbone.
    
  • Precipitation: Pour the reaction mixture into excess Acetone. The functionalized polymer will precipitate.[1]

  • Characterization: Use

    
    -NMR.[1] Look for the appearance of aromatic protons (6.8–7.0 ppm) and the disappearance of the triplet corresponding to 
    
    
    
    (3.6 ppm).[1]

Application Module C: Surface Engineering (SAMs)

Context: BEB can be converted into a thiol for Self-Assembled Monolayers (SAMs) on Gold, or reacted directly with silanized surfaces.[1]

Workflow:

  • Thiolation: React BEB with Thiourea in refluxing ethanol, followed by alkaline hydrolysis.

    • Result: 1-(2-Mercaptoethoxy)-2-ethoxybenzene.[1]

  • Surface Assembly: Dip gold-coated sensor chips into a 1 mM ethanolic solution of the thiolated derivative.

  • Function: The resulting surface displays the ortho-ethoxybenzene motif.[1] This surface resists non-specific protein adsorption due to the ether-rich interface (similar to PEG) but retains hydrophobic character for specific small-molecule capture.[1]

Visualizing the Materials Workflow

MaterialsWorkflow cluster_Polymer Polymer Engineering cluster_Surface Surface Science BEB Start: 1-(2-Bromoethoxy)- 2-ethoxybenzene AminePoly Poly(allylamine) BEB->AminePoly Direct Alkylation Thiourea Thiourea/Hydrol. BEB->Thiourea GraftedPoly Amphiphilic Copolymer AminePoly->GraftedPoly Hydrophobic Modification Thiol Thiol Derivative Thiourea->Thiol SAM Gold Surface SAM Thiol->SAM Au-S Bonding

Figure 2: Divergent application pathways for BEB in polymer grafting and surface modification.[1]

References

  • Synthesis of Tamsulosin Hydrochloride: Patent US4703063A.[1] Sulfamoyl-substituted phenethylamine derivatives and process for producing the same.

  • Chemical Profile & Safety: PubChem Compound Summary for CID 7010183. 1-(2-Bromoethoxy)-2-ethoxybenzene.[1][3]

  • Nucleophilic Substitution Principles: Chemistry LibreTexts. Reactions of Amines with Alkyl Halides.

  • Process Optimization: Google Patents CN103664538A. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide (Intermediate purity optimization).

Sources

Advanced Williamson Ether Synthesis: A Protocol for Utilizing 1-(2-Bromoethoxy)-2-ethoxybenzene in the Synthesis of Novel Catechol Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The Williamson ether synthesis remains a cornerstone of organic chemistry for the formation of carbon-oxygen bonds, prized for its reliability and versatility in constructing both symmetrical and unsymmetrical ethers.[1][2] This application note provides an in-depth guide to a specific, high-value variation of this reaction, employing 1-(2-Bromoethoxy)-2-ethoxybenzene as a key electrophilic building block. Such structures are pivotal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry for targets like Tamsulosin.[3][4] We will explore the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for both standard and phase-transfer catalysis (PTC) conditions, and provide a comprehensive troubleshooting guide to empower researchers in overcoming common challenges. This document is designed to bridge theoretical knowledge with practical application, ensuring a robust and reproducible methodology for drug development and advanced chemical synthesis.

Mechanistic Principles and Strategic Considerations

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[5][6] The reaction involves a deprotonated alcohol (an alkoxide) or phenol (a phenoxide) acting as a potent nucleophile, which attacks an electrophilic carbon center bearing a good leaving group, typically a halide.[1][6]

The reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[5][6] This single-step process leads to an inversion of stereochemistry if the carbon is chiral. For the reaction to be efficient, the electrophile must be sterically accessible. Consequently, the SN2 mechanism works best with methyl and primary alkyl halides.[5][7] Secondary halides often yield a mixture of substitution and elimination products, while tertiary halides almost exclusively undergo elimination (E2).[1][5]

Our substrate, 1-(2-Bromoethoxy)-2-ethoxybenzene, is an ideal electrophile for this reaction as it features a primary alkyl bromide, minimizing the competing E2 elimination side reaction.[6]

Causality Behind Experimental Choices

The success of the Williamson ether synthesis hinges on the careful selection of four key parameters: the base, the solvent, the temperature, and, in certain variations, a catalyst.

  • Choice of Base: The reaction requires a strong base to deprotonate the alcohol or phenol, thereby generating the highly nucleophilic alkoxide or phenoxide.[5] For alcohols, strong bases like sodium hydride (NaH) are often used to drive the deprotonation to completion.[1] For phenols, which are more acidic, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient.[2][8]

  • Solvent Selection: The rate of an SN2 reaction is profoundly influenced by the solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[6][8] These solvents can solvate the cation of the alkoxide salt but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity, thus slowing the reaction rate.[6]

  • Temperature Control: A typical Williamson synthesis is conducted at elevated temperatures, generally between 50–100 °C, to ensure a reasonable reaction rate.[6] However, excessive temperatures can favor the competing elimination reaction, especially with more sterically hindered substrates.[6] Therefore, temperature must be optimized to balance reaction speed with product purity.

  • Phase-Transfer Catalysis (PTC): In industrial settings or when dealing with reactants that have poor mutual solubility (e.g., an aqueous solution of a phenoxide and an organic solution of the alkyl halide), phase-transfer catalysis is an invaluable technique.[9] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[6][10] This approach improves reaction rates, allows for the use of less expensive inorganic bases, and can simplify the overall process.[10][11]

Potential Side Reactions

While robust, the Williamson synthesis is not without potential complications. A thorough understanding of these side reactions is critical for troubleshooting and optimization.

  • E2 Elimination: As the alkoxide is a strong base, it can induce an E2 elimination reaction with the alkyl halide to form an alkene. This is the most common side reaction and is favored by sterically hindered (secondary/tertiary) alkyl halides and high temperatures.[6]

  • C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, the desired pathway) or the aromatic ring (C-alkylation, a side reaction).[6][8] The choice of solvent and counter-ion can influence the ratio of these products.

Preparative Protocol: Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene

This protocol outlines the synthesis of the key electrophile starting from 2-ethoxyphenol, a derivative of catechol. This method is adapted from established industrial processes for preparing this important intermediate.[3]

Workflow for Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2-ethoxyphenol and NaOH in Solvent B Add 1,2-dibromoethane dropwise A->B C Heat mixture to reflux (e.g., 80-90 °C) B->C D Monitor reaction by TLC/GC (e.g., 8-12 hours) C->D E Cool to RT, add water D->E F Extract with organic solvent (e.g., Ethyl Acetate) E->F G Wash organic layer with brine, dry (Na₂SO₄) F->G H Concentrate under reduced pressure G->H I Purify by recrystallization (e.g., from Ethanol) or column chromatography H->I

Caption: Experimental workflow for the synthesis of the title compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molarity/Equiv.AmountCAS No.
2-EthoxyphenolC₈H₁₀O₂138.161.0 equiv13.82 g94-71-3
Sodium HydroxideNaOH40.001.1 equiv4.40 g1310-73-2
1,2-DibromoethaneC₂H₄Br₂187.863.0 equiv56.36 g106-93-4
EthanolC₂H₅OH46.07-200 mL64-17-5
Ethyl AcetateC₄H₈O₂88.11-3 x 100 mL141-78-6
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethoxyphenol (13.82 g, 0.10 mol) and sodium hydroxide (4.40 g, 0.11 mol) in 200 mL of ethanol.

  • Formation of Phenoxide: Stir the mixture at 50 °C for 1 hour to ensure the complete formation of the sodium 2-ethoxyphenoxide.

  • Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (56.36 g, 0.30 mol) to the reaction mixture dropwise over 30 minutes. An excess is used to minimize the formation of the bis-ether byproduct.[12]

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 2-ethoxyphenol starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[12]

  • Extraction: Add 100 mL of deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 100 mL).[9][12]

  • Washing and Drying: Combine the organic extracts and wash with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(2-Bromoethoxy)-2-ethoxybenzene can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield a high-purity product.[3]

Application Protocol: Synthesis of a Diaryl Ether

This protocol details the reaction of 1-(2-Bromoethoxy)-2-ethoxybenzene with a model nucleophile, 4-methoxyphenol, under both standard and PTC conditions.

Reaction Mechanism

Caption: SN2 mechanism for the Williamson ether synthesis.

Protocol A: Standard Conditions (Aprotic Solvent)
ReagentFormulaM.W. ( g/mol )Molarity/Equiv.AmountCAS No.
4-MethoxyphenolC₇H₈O₂124.141.0 equiv1.24 g150-76-5
1-(2-Bromoethoxy)-2-ethoxybenzeneC₁₀H₁₃BrO₂245.111.05 equiv2.57 g3259-03-8
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.5 equiv2.07 g584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-25 mL68-12-2
  • Setup: To a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, add 4-methoxyphenol (1.24 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 25 mL of anhydrous DMF and stir the suspension for 15 minutes at room temperature.

  • Electrophile Addition: Add 1-(2-Bromoethoxy)-2-ethoxybenzene (2.57 g, 10.5 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor for the disappearance of the starting materials via TLC.

  • Workup and Purification: Follow the general workup and purification steps outlined in Section 2.2 (Steps 5-8).

Protocol B: Phase-Transfer Catalysis (PTC) Conditions
ReagentFormulaM.W. ( g/mol )Molarity/Equiv.AmountCAS No.
4-MethoxyphenolC₇H₈O₂124.141.0 equiv1.24 g150-76-5
1-(2-Bromoethoxy)-2-ethoxybenzeneC₁₀H₁₃BrO₂245.111.05 equiv2.57 g3259-03-8
Sodium Hydroxide (50% aq. soln)NaOH40.002.0 equiv1.60 g in 1.6 mL H₂O1310-73-2
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.370.05 equiv0.16 g1643-19-2
TolueneC₇H₈92.14-25 mL108-88-3
  • Setup: In a 100 mL round-bottom flask, combine 4-methoxyphenol (1.24 g, 10 mmol), 1-(2-Bromoethoxy)-2-ethoxybenzene (2.57 g, 10.5 mmol), tetrabutylammonium bromide (0.16 g, 0.5 mmol), and 25 mL of toluene.

  • Base Addition: Add the 50% aqueous NaOH solution (1.60 g in 1.6 mL H₂O, 20 mmol) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously to ensure efficient mixing of the two phases and heat to 80 °C for 4-6 hours. The PTC will shuttle the phenoxide into the organic phase to react.

  • Workup: Cool the mixture, add 20 mL of water, and separate the layers. Extract the aqueous layer with toluene (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive nucleophile (incomplete deprotonation).2. Insufficient temperature or reaction time.3. Wet solvent or reagents.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and dry.2. Increase temperature in 10 °C increments or extend reaction time. Monitor by TLC.3. Use anhydrous solvents and dry reagents thoroughly before use.
Low Yield 1. Competing E2 elimination.2. Inefficient workup/extraction.3. C-alkylation side reaction.1. Lower the reaction temperature. Ensure the alkyl halide is primary.2. Perform extractions with a suitable solvent (e.g., 3-4 times) to ensure full recovery.3. This is less common but can be influenced by solvent. Consider screening other polar aprotic solvents.
Multiple Spots on TLC 1. Incomplete reaction (starting materials remain).2. Formation of side products (e.g., elimination, C-alkylation).3. Formation of bis-ether from 1,2-dibromoethane (in prep step).1. Extend reaction time or increase temperature.2. Optimize reaction conditions (see above). Purify carefully using column chromatography.3. Use a larger excess of 1,2-dibromoethane in the preparation of the starting material.

Conclusion

The Williamson ether synthesis using specialized electrophiles like 1-(2-Bromoethoxy)-2-ethoxybenzene is a powerful and adaptable method for synthesizing complex ether linkages crucial in medicinal chemistry and materials science. By understanding the core SN2 mechanism and carefully controlling experimental variables such as base, solvent, and temperature, researchers can achieve high yields and purity. The strategic application of phase-transfer catalysis further enhances the reaction's utility, making it scalable and more environmentally benign. This guide provides the necessary protocols and mechanistic insights to successfully implement this valuable synthetic transformation.

References

  • Vrindawan Coaching Center. (2023, April 17). Preparation by Williamson's synthesis. Vrindawan Coaching Center. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (Video). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (Video). Williamson Ether Synthesis. [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Yoon, M., et al. (2025, August 6). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Semantic Scholar. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (2014, March 26). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • Name Reaction. (n.d.). Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018, September 20). 13.3 Synthesis and Reactions of Ethers. YouTube. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]

  • CAS Common Chemistry. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. [Link]

  • Google Patents. (2005, July 14). WO 2005/063702 A1.
  • ReactionFlash. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

Sources

reaction mechanism of 1-(2-Bromoethoxy)-2-ethoxybenzene with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of N-substituted 2-(2-ethoxyphenoxy)ethanamines, this document provides a comprehensive overview of the reaction mechanism between 1-(2-bromoethoxy)-2-ethoxybenzene and primary amines. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: Significance and Application

The reaction between 1-(2-bromoethoxy)-2-ethoxybenzene and primary amines is a cornerstone transformation in medicinal chemistry, primarily recognized for its role in synthesizing key pharmaceutical intermediates. The resulting product, a secondary amine, forms the core structure of several active pharmaceutical ingredients (APIs). A notable example is the synthesis of Tamsulosin, an α1a-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[1][2] Understanding the nuances of this reaction is therefore critical for process optimization, impurity profiling, and the development of novel therapeutics. This guide elucidates the underlying nucleophilic substitution mechanism, provides a detailed and robust experimental protocol, and offers expert insights into process control and troubleshooting.

Part 1: The Underlying Chemistry: A Mechanistic Dissection

The formation of N-substituted 2-(2-ethoxyphenoxy)ethanamines from 1-(2-bromoethoxy)-2-ethoxybenzene and a primary amine is a classic example of a bimolecular nucleophilic substitution (S_{N}2) reaction.[3][4]

The S_{N}2 Pathway

In this mechanism, the primary amine (R-NH₂) acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic methylene carbon (the carbon atom bonded to bromine) of the 1-(2-bromoethoxy)-2-ethoxybenzene substrate.[4] This attack occurs from the backside relative to the bromine atom, leading to a concerted process where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.[5] The bromine atom departs as a bromide ion (Br⁻), which is a stable leaving group.

The reaction results in the formation of a secondary ammonium salt. A base is typically included in the reaction mixture to neutralize the hydrogen bromide (HBr) that is cogenerated, thereby liberating the free secondary amine product and preventing the protonation of the primary amine reactant, which would render it non-nucleophilic.

Caption: S_{N}2 mechanism of primary amine with 1-(2-bromoethoxy)-2-ethoxybenzene.

Controlling Polysubstitution: A Critical Parameter

A significant challenge in reactions between alkyl halides and primary amines is the potential for multiple substitutions.[5][6] The secondary amine product is itself a nucleophile and can react with another molecule of 1-(2-bromoethoxy)-2-ethoxybenzene to form a tertiary amine, which can further react to form a quaternary ammonium salt.

To favor the desired mono-alkylation and suppress these subsequent reactions, the primary amine is typically used in a significant molar excess relative to the bromo-compound. This ensures that a molecule of 1-(2-bromoethoxy)-2-ethoxybenzene is statistically more likely to encounter a molecule of the primary amine reactant than the secondary amine product, driving the reaction toward the desired outcome.

Rationale for Reagent and Solvent Selection
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal for S_{N}2 reactions. They can solvate the accompanying cation of the base but do not strongly solvate the amine nucleophile, leaving its lone pair readily available for attack. This enhances the nucleophilicity of the amine and accelerates the reaction rate.

  • Base: A non-nucleophilic base is crucial to neutralize the HBr formed during the reaction without competing with the primary amine in attacking the substrate. Common choices include organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA), or inorganic bases like potassium carbonate (K₂CO₃). The choice of base can influence reaction kinetics and the final impurity profile. A patent for the synthesis of Tamsulosin specifies the use of DIPEA in DMF.[2]

Part 2: Experimental Protocol: Synthesis of N-Alkyl-2-(2-ethoxyphenoxy)ethanamine

This protocol provides a robust, step-by-step method for the synthesis, work-up, and purification of the target secondary amine.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )PurityNotes
1-(2-Bromoethoxy)-2-ethoxybenzene3259-03-8245.11>98%Irritant; handle with care.[7]
Primary Amine (R-NH₂)VariesVaries>98%Use 2.0-3.0 molar equivalents.
Diisopropylethylamine (DIPEA)7087-68-5129.24>99%Corrosive; handle in a fume hood.
N,N-Dimethylformamide (DMF)68-12-273.09AnhydrousPolar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction.
Deionized Water7732-18-518.02-For washing.
Brine (Saturated NaCl solution)7647-14-558.44-For final wash to aid phase separation.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
Step-by-Step Experimental Procedure

Caption: General workflow for the synthesis of N-substituted 2-(2-ethoxyphenoxy)ethanamines.

  • Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Charging: To the flask, add anhydrous DMF (approx. 4 mL per 1 g of the bromo-substrate). Add the primary amine (2.0 eq.) followed by diisopropylethylamine (1.5 eq.). Stir the mixture to ensure homogeneity.

  • Substrate Addition: Dissolve 1-(2-bromoethoxy)-2-ethoxybenzene (1.0 eq.) in a minimal amount of DMF and add it dropwise to the stirred amine solution at room temperature over 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the primary amine. Allow the reaction to stir for 4-12 hours.

  • Monitoring: The reaction progress should be monitored periodically (e.g., every 2 hours) by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-compound is fully consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL per 1 g of starting material) and deionized water (20 mL per 1 g of starting material).

  • Extraction and Washing: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts and wash sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water and DMF from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure secondary amine product.

Safety Precautions
  • 1-(2-Bromoethoxy)-2-ethoxybenzene is classified as a skin and eye irritant and may cause respiratory irritation.[7]

  • Primary amines can be corrosive and toxic.

  • DIPEA is a corrosive organic base.

  • DMF is a potential teratogen.

  • All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Part 3: Characterization and Data Analysis

Confirmation of the product structure and assessment of its purity are essential. The following analytical techniques are recommended.

TechniquePurposeExpected Observations
TLC Reaction monitoring & fraction analysisA new spot with a different R_{f} value compared to the starting materials.
HPLC Purity assessment & quantificationA major peak corresponding to the product, with purity typically >95% after chromatography.[8]
¹H NMR Structural elucidationDisappearance of the triplet at ~3.6 ppm (–CH₂–Br) and appearance of new signals for the N-alkyl group and the N–H proton (if not exchanged with D₂O).
¹³C NMR Structural confirmationShift of the carbon signal previously attached to bromine from ~30 ppm to a downfield position (~40-50 ppm) upon attachment to nitrogen.
Mass Spec (MS) Molecular weight confirmationObservation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

Part 4: Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient temperature or time.2. Low reactivity of the amine.3. Inactive reagents.1. Increase reaction temperature or extend the reaction time.2. For sterically hindered amines, consider a more forcing solvent like DMSO.3. Verify the purity of starting materials.
Significant Polysubstitution 1. Molar ratio of amine to halide is too low.2. High reaction concentration.1. Increase the molar excess of the primary amine to 3.0 equivalents or higher.2. Perform the reaction at a lower concentration.
Low Yield after Work-up 1. Product is partially soluble in the aqueous phase.2. Emulsion formation during extraction.1. Increase the number of organic extractions or saturate the aqueous phase with NaCl before extraction.2. Add more brine to the separatory funnel to break the emulsion.

References

  • Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • Clark, J. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010183, 1-(2-Bromoethoxy)-2-ethoxybenzene. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Roy, R. J., & Taylor, S. D. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Bioorganic & medicinal chemistry, 19(12), 3621–3629. Retrieved from [Link]

  • Reddy, M. S., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (WO2009128088A2). Google Patents.
  • Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines. YouTube. Retrieved from [Link]

  • Biernasiuk, A., et al. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 87(17), 11439-11451. Retrieved from [Link]

  • Dolitzky, B., et al. (2007). Process for the preparation of tamsulosin and related compounds. (WO2007119110A2). Google Patents.
  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

Sources

SN2 reaction kinetics of 1-(2-Bromoethoxy)-2-ethoxybenzene

Application Note: Kinetic Profiling of 1-(2-Bromoethoxy)-2-ethoxybenzene in Alkylations

Executive Summary

This application note details the kinetic characterization of 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8), a critical electrophile in the synthesis of the alpha-blocker Tamsulosin . While this substrate is a primary alkyl bromide, the presence of an ortho-ethoxy group and a

This guide provides a self-validating protocol for determining second-order rate constants (


Scientific Background & Mechanistic Logic

Structural Considerations

The substrate features a primary bromide leaving group attached to an ethyl chain, which is linked to a catechol ether backbone.

  • Primary Center: Sterically accessible for backside attack (

    
    ).
    
  • 
    -Heteroatom Effect:  The oxygen atom at the 
    
    
    -position (relative to the bromide) exerts a strong inductive withdrawing effect (
    
    
    ). In many
    
    
    reactions, this decreases the electron density at the reaction center, potentially slowing the rate compared to a simple alkyl chain (e.g., 1-bromobutane).
  • Neighboring Group Participation (NGP): While

    
    -alkoxy groups can sometimes accelerate reaction via anchimeric assistance (forming a transient oxonium ion), the phenoxy oxygen is less nucleophilic due to resonance with the benzene ring. Therefore, the 
    
    
    effect usually dominates, making high-polarity solvents essential for driving the reaction.
Reaction Mechanism

The reaction follows a bimolecular nucleophilic substitution (

12

Diagram 1: Reaction Mechanism & Transition State

SN2_Mechanismcluster_conditionsReaction ConditionsSubstrate1-(2-Bromoethoxy)-2-ethoxybenzeneTSTransition State[Nuδ+ ... C ... Brδ-]Substrate->TS Backside AttackNuNucleophile(R2-NH)Nu->TSProductAlkylated ProductTS->Product InversionLGBr- (Leaving Group)TS->LGNoteSolvent: MeCN or DMFTemp: 40-60°CKinetics: 2nd Order

Caption: Concerted

Experimental Protocol: Kinetic Assay

Scope and Utility

This protocol uses Piperidine as a model nucleophile. Piperidine is a secondary amine that mimics the reactivity of the Tamsulosin precursor amine but simplifies the analytics. The reaction is monitored under Pseudo-First-Order conditions (excess nucleophile) to simplify mathematical treatment.

Reagents & Materials
  • Substrate: 1-(2-Bromoethoxy)-2-ethoxybenzene (>98% purity).

  • Nucleophile: Piperidine (ReagentPlus®, >99%).

  • Solvent: Acetonitrile (HPLC Grade) – chosen for its polar aprotic nature which enhances nucleophilicity.[3]

  • Internal Standard: Biphenyl (Inert, UV-active).

  • Quench Solution: 0.1 M HCl in 50:50 Water/MeCN (Protonates the amine, stopping the reaction).

Experimental Workflow

Diagram 2: Kinetic Workflow

Kinetic_WorkflowPrepStock Preparation(Substrate + Internal Std)ThermoThermostat Equilibration(T = 40°C)Prep->ThermoInitiateInitiationAdd Excess PiperidineThermo->InitiateSamplingPeriodic Sampling(t = 0, 5, 10... 60 min)Initiate->SamplingQuenchQuench(Acidic Solution)Sampling->QuenchAnalysisHPLC Analysis(UV @ 254 nm)Quench->Analysis

Caption: Step-by-step workflow for kinetic data acquisition. Acidic quench freezes the reaction time-point.

Step-by-Step Procedure
  • Stock Solution A (Substrate): Dissolve 1-(2-Bromoethoxy)-2-ethoxybenzene (1.0 mmol, ~245 mg) and Biphenyl (0.5 mmol, ~77 mg) in 50 mL Acetonitrile.

  • Stock Solution B (Nucleophile): Dissolve Piperidine (20.0 mmol) in 50 mL Acetonitrile.

    • Note: The ratio of Nucleophile:Substrate is 20:1, ensuring

      
       remains effectively constant.
      
  • Initiation:

    • Pre-heat 10 mL of Solution A and 10 mL of Solution B separately to 40°C in a water bath.

    • Mix rapidly (Time

      
      ).
      
  • Sampling:

    • At intervals (e.g., 2, 5, 10, 15, 30, 45, 60 mins), withdraw 200 µL of the reaction mixture.

    • Immediately dispense into a vial containing 800 µL of Quench Solution (0.1 M HCl).

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

    • Mobile Phase: 60:40 MeCN:Water (Isocratic).

    • Flow: 1.0 mL/min.

    • Detection: UV at 270 nm (Absorption max of the catechol ether).

Data Analysis & Calculation

Integration of Rate Law

Under pseudo-first-order conditions (



Calculation Steps
  • Normalize Area: Calculate the ratio of Substrate Area (

    
    ) to Internal Standard Area (
    
    
    ) for each time point.
    
    
  • Plotting: Plot

    
     versus time (
    
    
    ).
  • Determination of

    
    :  The slope of the line is 
    
    
    .
  • Determination of

    
    :  Divide the observed rate constant by the initial nucleophile concentration.
    
    
    
Expected Data Table (Example)
Time (min)


Interpretation
01.000.00Initial Concentration
100.82-0.198~18% Conversion
200.67-0.400Linear decay expected
600.30-1.20High conversion

Troubleshooting & Optimization

  • Solvent Choice: If the reaction is too slow, switch from Acetonitrile to DMF or DMSO . These solvents solvate cations better, leaving the piperidine anion "naked" and more reactive [1].

  • Temperature: If determining Activation Energy (

    
    ), repeat the experiment at 30°C, 40°C, and 50°C. Plot 
    
    
    vs
    
    
    (Arrhenius plot).
  • Impurity Interference: The starting material for this bromide is often catechol. Ensure the substrate is free of phenolic impurities, as these can act as competing nucleophiles or proton sources.

References

  • Lumen Learning. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • WIPO Patentscope. Process for the Preparation of Tamsulosin and Related Compounds (WO2007119110). Available at: [Link][4]

  • LibreTexts Chemistry. The SN2 Reaction Mechanism and Kinetics. Available at: [Link][1][2][5][4][6][7][8][9][10][11][12]

Troubleshooting & Optimization

identification of byproducts in 1-(2-Bromoethoxy)-2-ethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Bromoethoxy)-2-ethoxybenzene Senior Application Scientist Desk[1]

Introduction: The Critical Linker

Welcome to the technical guide for 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8).[1][2][3][4][5] In pharmaceutical development, particularly for alpha-blockers like Tamsulosin and Silodosin , this molecule acts as the critical "ethyl linker."

Its reactivity is defined by the competition between the electrophilic alkyl bromide (desired pathway) and the electron-rich ethoxybenzene ring. Users typically encounter issues not with the main reaction, but with "silent" byproducts that co-elute or inhibit downstream amination.

This guide treats your experiment as a system, identifying failure points based on the specific byproducts observed.

Module 1: The "Dimer" Problem (Synthesis Phase)

User Complaint: "I have a persistent high-molecular-weight impurity (approx. 2x mass) that resists recrystallization."[1]

Diagnosis: You have formed the Bis-ether Dimer (1,2-bis(2-ethoxyphenoxy)ethane).[1] This is the most common failure mode during the synthesis of the bromide from 2-ethoxyphenol (Guethol) and 1,2-dibromoethane.

The Mechanism: This is a statistical game. The phenoxide anion (


) attacks the 1,2-dibromoethane.[1]
  • Step 1 (Desired):

    
     (Mono-alkylation).[1]
    
  • Step 2 (Undesired): The product from Step 1 is also an alkylating agent.[1] If local concentration of

    
     is high, it attacks the product: 
    
    
    
    (Bis-alkylation).[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Stoichiometry >3.0 Equivalents of 1,2-dibromoethaneYou must statistically overwhelm the phenoxide.[1] If the ratio is 1:1, dimerization is mathematically inevitable.
Addition Order Add Phenol to Dibromide Never add the dibromide to the phenol. Adding phenol slowly to a pool of excess dibromide ensures

always sees fresh dibromide, not product.[1]
Purification Distillation / RecrystallizationThe dimer is significantly less soluble in ethanol/heptane mixtures than the bromide.

Module 2: The "Vinyl" Impurity (Elimination vs. Substitution)

User Complaint: "My yield is low, and I see new olefinic protons in the NMR (6.0–6.6 ppm), but no bromine loss."

Diagnosis: You are generating 1-ethoxy-2-(vinyloxy)benzene via E2 Elimination.[1]

The Mechanism: The 2-bromoethyl ether moiety contains a hydrogen beta to the leaving group. Strong bases or high temperatures promote the abstraction of this proton rather than nucleophilic attack.

  • Pathway: Base abstracts

    
    , electrons cascade to form 
    
    
    
    , bromide leaves.[6]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Use Carbonates (K2CO3) over Hydrides/HydroxidesStrong bases (NaH, NaOH) increase basicity without necessarily increasing nucleophilicity, favoring E2 elimination.[1]
Temperature Maintain < 80°C Elimination has a higher activation energy than substitution.[1] High heat favors the entropy-driven formation of the alkene.
Solvent Avoid dry DMF if using strong basePolar aprotic solvents "naked" the anion, increasing its basicity. Acetonitrile is often a milder alternative.[1]

Module 3: Hydrolysis & Storage Stability

User Complaint: "The material was pure last week, but now HPLC shows a polar front peak and the solid is becoming sticky."

Diagnosis: Hydrolysis to 2-(2-Ethoxyphenoxy)ethanol .[1] Alkyl bromides are susceptible to hydrolysis by atmospheric moisture, especially if residual traces of base or acid remain from the workup.

Troubleshooting Protocol:

  • Check pH: Suspend a small sample in neutral water.[1] If pH < 5, residual HBr is autocatalyzing hydrolysis. If pH > 9, residual base is promoting

    
     attack.[1]
    
  • Storage: Store under Argon at 2–8°C.

  • Remediation: Dissolve in DCM, wash with sat.[1]

    
    , dry over 
    
    
    
    , and re-concentrate.

Visualizing the Pathways

The following diagram illustrates the competitive landscape of the synthesis.

ReactionPathways Start 2-Ethoxyphenol (Guethol) Product 1-(2-Bromoethoxy)- 2-ethoxybenzene (Target) Start->Product Sn2 Substitution (Kinetic Control) Dimer Bis-ether Dimer (Impurity A) Start->Dimer Sn2 on Product (Stoichiometry Failure) Reagent 1,2-Dibromoethane (Excess) Vinyl Vinyl Ether (Impurity B) Product->Vinyl E2 Elimination (High T / Strong Base) Alcohol Alcohol (Hydrolysis) Product->Alcohol Hydrolysis (Moisture)

Caption: Figure 1. Competitive reaction pathways showing the origin of the three primary impurities: Dimerization (Input error), Elimination (Process error), and Hydrolysis (Storage error).

Analytical Troubleshooting Guide

Use this table to confirm the identity of your byproduct based on 1H NMR (CDCl3) and HPLC behavior.

ComponentHPLC RT (Relative)Key 1H NMR FeatureStructural Marker
Target Bromide 1.00 (Ref)Triplet ~3.65 ppm (2H)

(Distinctive)
Bis-ether Dimer ~1.8 - 2.2 (Late)Multiplet ~4.40 ppm (4H)Symmetric

Vinyl Ether ~1.2 (Slightly Late)DD ~6.6 ppm & ~4.5 ppmOlefinic protons (ABX system)
Alcohol ~0.4 (Early)Broad singlet (variable)

(Exchangeable with D2O)

Frequently Asked Questions (FAQs)

Q: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane to avoid the dimer? A: Yes, but it introduces a new variable. The chloride is a poorer leaving group than bromide. You can selectively alkylate the bromide end (Sn2), leaving the chloride intact. However, converting the chloride to the amine downstream (for Tamsulosin) requires harsher conditions (iodide catalysis) than the bromide, potentially degrading the ether linkage [1].

Q: Why does the reaction turn dark brown/red? A: This indicates oxidation of the electron-rich catechol/guaiacol ring. It usually happens if the reaction is run open to air or if the base quality is poor. Always purge solvents with Nitrogen/Argon.[1]

Q: I see a small impurity at 0.1% that matches the starting material (Guethol). Is this acceptable? A: For pharmaceutical intermediates, usually no. Unreacted phenols are notorious for causing "genotoxic impurity" alerts in downstream steps if they react with subsequent electrophiles.[1] You must remove this via a basic wash (NaOH) during workup, which deprotonates the phenol into the water layer [2].

References

  • PubChem. (n.d.).[1] 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8).[1][2][3][4][5] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]

  • Google Patents. (2015).[1] CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.[1] Retrieved January 31, 2026, from

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Purification Protocols for 1-(2-Bromoethoxy)-2-ethoxybenzene Alkylation Products

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ETH-BR-001 Subject: Troubleshooting downstream processing of N-alkylation reactions using 1-(2-Bromoethoxy)-2-ethoxybenzene. Assigned Scientist: Senior Application Specialist, Process Chemistry Division.

Introduction: The Chemistry Context

You are likely employing 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8) as an electrophile to alkylate a primary amine or sulfonamide (e.g., in the synthesis of Tamsulosin or Silodosin analogs).[1]

While this reagent is robust, the resulting reaction mixture often contains a "rogue's gallery" of impurities that share similar solubility profiles with your target molecule. This guide bypasses standard textbook advice and focuses on the specific physicochemical behaviors of this ethoxybenzene scaffold to resolve your purification bottlenecks.

Module 1: Triage & Diagnostic (Before You Purify)

User Question: "My crude LC-MS shows multiple peaks with similar retention times. What are they?"

Technical Analysis: In alkylations using this bromide, you are fighting three competing pathways. Identifying the impurity profile dictates your purification strategy.[1]

Impurity TypeChemical IdentityOrigin/CauseDiagnostic Signal (LC-MS/NMR)
Impurity A Vinyl Ether (1-(2-(vinyloxy)ethoxy)benzene)Elimination (E2): Base was too strong (e.g., KOH, NaH) or Temp > 80°C.Mass = Target - HBr.[1] NMR: Distinct vinylic protons (dd) at 4.0–6.5 ppm.
Impurity B The "Dimer" (Over-alkylation)Bis-alkylation: The nucleophile (amine) attacked two bromide molecules.Mass = Target + [165 Da]. Non-polar shift in TLC.[1]
Impurity C Hydrolysis Product (Alcohol)Moisture: Water present in solvent/base hydrolyzed the bromide.Mass = Bromide - Br + OH.[1] Polar shift.
Impurity D Unreacted Bromide Stalled Reaction: Equivalents too low or stirring inefficiency.[1]Mass = 244/246 (Br isotope pattern).

Module 2: The "Acid-Base Swing" Protocol (Primary Isolation)

User Question: "Column chromatography is giving me poor separation and tailing. Is there a scalable alternative?"

Technical Solution: Yes. Because your product is likely an amine (basic) and the major impurities (Vinyl Ether, Unreacted Bromide, Hydrolysis Alcohol) are neutral, you should utilize an Acid-Base Extraction Swing .[1] This is far superior to chromatography for bulk cleanup.

Step-by-Step Protocol
  • Quench & Evaporation:

    • Remove reaction solvent (DMF/Acetonitrile) under reduced pressure. Do not extract directly from DMF as it creates emulsions.

    • Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Acid Wash (Target Capture):

    • Wash the organic phase with 1M HCl (3x).

    • CRITICAL: Your target amine moves into the Aqueous Phase. The neutral impurities (Bromide, Vinyl Ether) stay in the Organic Phase.

    • Check: TLC the organic layer.[1][2][3] If your product spot is gone, discard the organic layer (waste).

  • The Base Release (Target Recovery):

    • Cool the collected Aqueous Phase to 0–5°C.

    • Basify slowly with 20% NaOH or NH₄OH until pH > 10.[1]

    • Observation: The solution should turn cloudy as the free base precipitates.[1]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry over MgSO₄ and concentrate.[1][4]

Why this works: The ethoxybenzene tail is lipophilic, but the protonated amine head is highly hydrophilic. This drastic solubility switch allows for >95% removal of non-basic impurities without a column.[1]

Module 3: Crystallization & Polishing

Technical Solution: The ethoxybenzene moiety encourages crystallization due to pi-stacking interactions.[1] If your product is a solid, avoid silica gel; use thermal recrystallization.[1]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ProcedureBest For
Ethanol / Water 3:1 to 1:1Dissolve in hot EtOH, add water dropwise until turbid, cool slowly.[1]Removing inorganic salts and trace color.[1]
Methanol / Isopropanol 1:2Dissolve in min.[1] hot MeOH, dilute with IPA.Removing "Dimer" (over-alkylated) impurities.
Ethyl Acetate / Hexane 1:4Dissolve in hot EtOAc, add Hexane.[1]General purification of the free base.

Note on Tamsulosin-like Intermediates: If your molecule mimics Tamsulosin, patents indicate that Methanol/Ethanol mixtures are superior for removing the N,N-dialkylated side products, which are often the most persistent impurities [1].[1]

Module 4: Chromatography Troubleshooting

User Question: "I must use a column. The spots are streaking, and I can't separate the bromide from the product."

Technical Solution: Amine products interact with the acidic silanols on silica gel, causing "tailing." The bromide (neutral) will elute fast, but the product will smear.

The Fix:

  • Pre-treat Silica: Slurry your silica in mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH before packing the column. This neutralizes the acidic sites.[1]

  • Mobile Phase: Use DCM:MeOH:NH₄OH (e.g., 95:5:0.5).[1]

  • Visualization:

    • UV (254 nm): The ethoxybenzene ring is UV active.

    • KMnO₄ Stain: Will stain the Vinyl Ether impurity bright yellow/brown instantly (oxidizes the double bond).

    • Dragendorff’s Reagent: Specific for tertiary/secondary amines (stains orange).[1]

Visualizing the Purification Logic

Figure 1: The Acid-Base "Swing" Workflow

This flowchart illustrates the logic for separating the basic target molecule from neutral alkylation byproducts.[1][2][5]

PurificationWorkflow Start Crude Reaction Mixture (Target Amine + Bromide + Vinyl Ether) Step1 1. Evaporate Solvent 2. Dissolve in DCM Start->Step1 Step2 Add 1M HCl (Acid Wash) Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities: Bromide, Vinyl Ether) PhaseSep->OrgLayer Neutrals stay AqLayer Aqueous Layer (Acidic) (Contains Target Amine Salt) PhaseSep->AqLayer Amine protonates Discard Discard / Recycle Bromide OrgLayer->Discard Step3 Basify (pH > 10) with NaOH/NH4OH AqLayer->Step3 Step4 Extract into DCM Dry & Concentrate Step3->Step4 Final Purified Target Amine (>95% Purity) Step4->Final

Caption: Logical flow for the "Acid-Base Swing" extraction method, isolating the amine product from neutral alkylating agents.

Figure 2: Impurity Formation Pathways

Understanding where your impurities come from is key to preventing them in the next batch.[1]

ReactionPathways cluster_Main Desired Pathway (SN2) cluster_Side Side Reactions Reagent 1-(2-Bromoethoxy)- 2-ethoxybenzene Product Target Alkylated Amine Reagent->Product + Amine (Mild Base, <80°C) Vinyl Vinyl Ether (Elimination Product) Reagent->Vinyl + Strong Base (OH-) or High Temp (>90°C) Dimer Dialkylated Dimer (Over-reaction) Product->Dimer + Excess Bromide

Caption: Mechanistic divergence showing how reaction conditions (Base strength/Stoichiometry) dictate impurity profiles.

References

  • Zupet, R., et al. (2005).[1][5] Process for the preparation of tamsulosin and related compounds. WO Patent 2005/063702.[1][5] World Intellectual Property Organization.[1] Link

  • BenchChem Technical Repository. (2025).[1][2] Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol and related ethoxy-bromides. BenchChem Support. Link

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns (E1 vs E2). Link

  • Biosynth. (2024). 2-(2-Ethoxyphenoxy)ethyl bromide Properties and Applications. Link

Sources

Technical Support Center: Recrystallization of 1-(2-Bromoethoxy)-2-ethoxybenzene and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical advice for the recrystallization of 1-(2-Bromoethoxy)-2-ethoxybenzene. As a critical intermediate in the synthesis of pharmaceuticals like Tamsulosin, achieving high purity is paramount. This document synthesizes established protocols with field-proven insights to help you overcome common challenges and optimize your purification process.

Section 1: Foundational Principles & Solvent Selection

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either highly soluble or completely insoluble at all temperatures.

Understanding the Molecule: 1-(2-Bromoethoxy)-2-ethoxybenzene

This molecule is a moderately polar aromatic ether. Its key structural features influencing solubility are:

  • Aromatic Ring: Contributes to solubility in aromatic solvents like toluene.

  • Ether Linkages (-O-): Can act as hydrogen bond acceptors, allowing for some solubility in protic solvents like alcohols.

  • Bromoethyl Group: Adds to the molecular weight and influences overall polarity.

The compound is a white solid with a reported melting point of 41-45°C, a crucial parameter to consider when selecting a solvent to avoid "oiling out."[1]

Strategic Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization. Based on the structure of 1-(2-Bromoethoxy)-2-ethoxybenzene and established protocols, lower alkyl alcohols are the preferred choice. A patent for the synthesis of this compound specifically details recrystallization from ethanol to achieve a purity of over 98%.[2][3][4]

The following table provides a guide to selecting an appropriate solvent system.

Solvent SystemSuitability for Target CompoundRationale & Expert Insights
Ethanol Excellent (Primary Choice) High solubility when hot, significantly lower when cold. Proven in patent literature to yield high purity (>98%) and good recovery (~70%).[2][4]
Isopropanol (IPA) Very Good (Alternative) Similar properties to ethanol. Can be a good alternative if ethanol yields are suboptimal or if "oiling out" occurs. Mentioned as a viable solvent in patent literature.[5]
Methanol Good Higher polarity than ethanol. May be too effective a solvent, leading to lower recovery unless used in a mixed-solvent system.
Ethanol/Water Good (for optimization) Water acts as an anti-solvent. This system allows for fine-tuning solubility to maximize yield. Requires careful, dropwise addition of water to the hot ethanol solution to avoid premature precipitation.
Toluene/Hexane Moderate Toluene is a good solvent for the aromatic ring, while hexane acts as an anti-solvent. Useful if alcohol-based systems fail, particularly for removing non-polar impurities.
Hexane, Water Poor (as single solvents) The compound has very low solubility in non-polar hexane and is practically insoluble in water.[1] These are best used as anti-solvents.

Section 2: Standard Recrystallization Protocol

This protocol is based on a validated method for purifying 1-(2-Bromoethoxy)-2-ethoxybenzene.[2][4]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying start Start with Crude Product choose_solvent Select Solvent (e.g., Ethanol) start->choose_solvent dissolve Dissolve crude solid in minimum amount of hot solvent (near boiling) choose_solvent->dissolve hot_filter Perform Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter Optional cool Allow solution to cool slowly to room temperature dissolve->cool hot_filter->cool ice_bath Cool further in an ice bath to maximize crystal formation cool->ice_bath vac_filter Collect crystals via Vacuum Filtration ice_bath->vac_filter wash Wash crystals with a small amount of ice-cold solvent vac_filter->wash dry Dry crystals under vacuum wash->dry end Pure Crystalline Product dry->end Troubleshooting_Tree start Problem Encountered no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product Separates as an Oil start->oiling_out low_yield Low Recovery of Crystals start->low_yield colored_crystals Crystals are Colored/Impure start->colored_crystals no_crystals_q1 Is the solution supersaturated? no_crystals->no_crystals_q1 oiling_out_q1 Why is it oiling out? oiling_out->oiling_out_q1 low_yield_q1 Where was product lost? low_yield->low_yield_q1 colored_crystals_q1 Were colored impurities present? colored_crystals->colored_crystals_q1 no_crystals_a1 Boil off some solvent and re-cool. no_crystals_q1->no_crystals_a1 No (Too much solvent) no_crystals_a2 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Cool to lower temperature. no_crystals_q1->no_crystals_a2 Yes (Supersaturated) oiling_out_a1 Reheat to dissolve. Add more 'good' solvent. Cool much slower. Consider a different solvent system. oiling_out_q1->oiling_out_a1 High impurity load or low melting point low_yield_a1 Use minimum hot solvent next time. Recover from mother liquor. low_yield_q1->low_yield_a1 Too much solvent used low_yield_a2 Always use ice-cold solvent for washing. low_yield_q1->low_yield_a2 Washed with warm solvent low_yield_a3 Preheat filtration apparatus. Use stemless funnel. low_yield_q1->low_yield_a3 Premature crystallization colored_crystals_a1 Redissolve and add activated charcoal. Perform hot filtration. colored_crystals_q1->colored_crystals_a1 Yes colored_crystals_a2 Impurities trapped in lattice. Re-crystallize and ensure slow cooling. colored_crystals_q1->colored_crystals_a2 No (Cooled too fast)

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: My product has "oiled out," forming liquid droplets instead of crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. Given the relatively low melting point of 1-(2-Bromoethoxy)-2-ethoxybenzene (41-45°C), this is a significant risk. [6][7]

  • Immediate Action: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 5-10% more ethanol) to slightly decrease the saturation point. Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate. [8][6]* Causality: The extra solvent keeps the compound dissolved until the solution temperature drops below the compound's melting point. Slower cooling provides the necessary time for ordered crystal lattice formation instead of amorphous liquid separation.

  • Alternative Strategy: Switch to a solvent with a lower boiling point, or use a mixed-solvent system. For example, dissolving the compound in a minimal amount of hot isopropanol and then very slowly adding warm water (the anti-solvent) until turbidity appears, followed by reheating to clarify and slow cooling, can be effective.

Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.

  • Too Much Solvent: If you used an excess of solvent, the solution is not saturated enough for crystals to form. The remedy is to boil off a portion of the solvent to increase the concentration and then attempt the cooling process again. [8]* Supersaturation: If the solution is clean and the flask is very smooth, spontaneous nucleation may be inhibited. To induce crystallization:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a nucleation site for crystal growth. [9] 2. Seed: If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed crystal" provides a perfect template for further crystallization. [9] Q3: My final product yield is very low. What are the likely causes?

A: A low yield is a common issue with several potential causes:

  • Excess Solvent: As mentioned in Q2, using too much solvent is the most common reason for low recovery.

  • Premature Crystallization: If the compound crystallized in the filter paper during hot filtration, that portion of the product is lost. Ensure your filtration apparatus is thoroughly pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your product.

  • Inherent Solubility: Every compound has some finite solubility even in the cold solvent. This portion, which remains in the mother liquor, cannot be recovered by the initial filtration. A typical yield for this specific recrystallization is around 70-75%, so a 100% recovery is not expected. [2][4] Q4: My final product is still impure. How can I improve the purity?

A: The goal of recrystallization is purification. If impurities persist, consider the following:

  • Identify the Impurity: The most likely byproduct from the Williamson ether synthesis is 1,2-bis(2-ethoxyphenoxy)ethane . This impurity arises from the reaction of the product with another molecule of the starting phenoxide. It is less polar than the desired product. Using a slightly more polar solvent system, like ethanol with a small percentage of water, can help keep this impurity dissolved in the mother liquor.

  • Cooling Rate: If the solution was cooled too quickly, impurities can become trapped within the crystal lattice. A second recrystallization with a very slow cooling rate is recommended.

  • Insoluble Impurities: If you did not perform a hot filtration, insoluble starting materials or side products may still be present.

  • Charcoal Treatment: If the crystals have a color, it indicates persistent impurities. Redissolving the product and treating with activated charcoal before hot filtration can adsorb these colored compounds. [8]

Section 4: References

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]

  • Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Google Patents. (2005). WO 2005/063702 A1: Process for the preparation of tamsulosin hydrochloride.

  • Patsnap. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. [Link]

  • Google Patents. (2014). CN103664538A: Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. SynArchive. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Google Patents. (2015). CN105016984A: Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (2014). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.

  • Recrystallization. (n.d.). University of California, Irvine. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

Sources

Technical Support Center: Solvent Systems for 1-(2-Bromoethoxy)-2-ethoxybenzene

[1][2]

Topic: Optimization of Solvent Choice for 1-(2-Bromoethoxy)-2-ethoxybenzene Reactivity Document ID: TSC-2024-BEB-SOLV Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1][2]

Executive Summary

1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8) is a critical alkylating agent, most notably utilized as the key intermediate in the synthesis of the alpha-blocker Tamsulosin [1, 2].[1][2] Its reactivity is defined by the primary alkyl bromide, which acts as an electrophile in Nucleophilic Substitution (

2

While textbook theory suggests polar aprotic solvents (e.g., DMF, DMSO) maximize

solvent choice dictates the impurity profile212

This guide addresses common reactivity issues encountered when using this reagent, providing solvent-based troubleshooting protocols.

Module 1: Nucleophilic Substitution ( ) Troubleshooting

Issue: High Levels of Di-alkylation Impurities

User Question: "I am coupling 1-(2-Bromoethoxy)-2-ethoxybenzene with a primary amine (e.g., the Tamsulosin precursor). The reaction proceeds quickly in DMF, but I am observing significant formation of the di-alkylated side product. How can I improve selectivity?"

Technical Diagnosis: In polar aprotic solvents like N,N-Dimethylformamide (DMF), the nucleophile (amine) is poorly solvated and highly reactive ("naked").[1][2] This leads to rapid consumption of the starting material but also promotes the reaction of the product (secondary amine) with a second equivalent of the bromide [3].[2]

Protocol: The "Solvation Brake" Method To improve selectivity, you must reduce the kinetic energy of the nucleophile using a Polar Protic solvent.[2]

  • Switch Solvent: Replace DMF with Methanol (MeOH) or Ethanol.[1]

    • Mechanism:[1][2][3][4][5][6][7] The hydroxyl groups in the alcohol form hydrogen bonds with the amine nitrogen.[2] This "solvation shell" decreases the nucleophilicity slightly, making the reaction more discriminatory between the starting primary amine and the product secondary amine [1].[2]

  • Stoichiometry Adjustment: Ensure the bromide is used in slight excess (1.2 – 1.5 eq) relative to the amine, rather than a large excess, if using protic solvents [1].

  • Temperature Control: Maintain reflux. While slower than DMF, the selectivity for the mono-alkylated product is significantly higher in alcohols.[1][2]

Data Comparison: Solvent Effect on Selectivity

Solvent TypeExampleRelative Rate (

)
Selectivity (Mono:Di)Workup Complexity
Polar Aprotic DMF, DMSOHigh (100-500x)LowHigh (High BP, aqueous washes required)
Polar Protic MethanolModerateHigh Low (Product often crystallizes directly)
Non-Polar TolueneLowModerateModerate (Requires phase transfer catalyst)

Module 2: Reaction Stalling & Kinetics

Issue: Reaction is Too Slow in Green Solvents

User Question: "We are trying to move away from DMF due to toxicity concerns. We switched to 2-MeTHF or Acetone, but the conversion of 1-(2-Bromoethoxy)-2-ethoxybenzene has stalled at 60% after 24 hours."

Technical Diagnosis: The leaving group ability of the bromide is moderate.[2] In less polar solvents or those that do not stabilize the transition state effectively, the energy barrier for the

2

Protocol: Finkelstein-Assisted Catalysis If you cannot use high-boiling dipolar solvents, you must enhance the leaving group capacity in situ.[1][2]

  • Additive: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture.

  • Mechanism: The iodide displaces the bromide to form the transient 1-(2-Iodoethoxy)-2-ethoxybenzene.[1][2] Alkyl iodides are significantly more reactive electrophiles than bromides (approx. 50-100x faster in

    
    ) [4].[1][2]
    
  • Solvent Compatibility: This works best in Acetone or Acetonitrile (MeCN), where NaI is soluble, but NaBr (the byproduct) precipitates, driving the equilibrium forward (Le Chatelier's principle).[2]

Module 3: Elimination Side-Reactions

Issue: Formation of Vinyl Ether Impurity

User Question: "I am detecting a new impurity with a molecular weight of ~164 Da (loss of HBr). It seems to be the vinyl ether derivative. Why is this forming?"

Technical Diagnosis: You are observing the Elimination (


)12

2

Root Causes & Solutions:

  • Cause 1: Strong Bases. Using bases like Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) strongly favors elimination.[1][2]

    • Fix: Switch to milder inorganic bases like Potassium Carbonate (

      
      )  or organic bases like DIPEA (Hünig's base) .[1]
      
  • Cause 2: High Temperature in Aprotic Solvents. Heating >100°C in DMF/DMAc promotes elimination.[1]

    • Fix: Limit temperature to 80°C. If higher temps are needed, switch to a protic solvent (e.g., n-Butanol) to suppress basicity via solvation.[1][2]

Visualizing the Reactivity Pathways

The following diagram illustrates the competitive pathways controlled by solvent choice.

ReactivityPathwaysStart1-(2-Bromoethoxy)-2-ethoxybenzeneDMFSolvent: DMF/DMSO(Polar Aprotic)Start->DMFDissolutionMeOHSolvent: Methanol(Polar Protic)Start->MeOHDissolutionElimImpurity: Vinyl Ether(Elimination - E2)Start->ElimBase + Heat(Favored in DMF)AmineAmine Nucleophile(R-NH2)MonoProduct: Mono-Alkylated(Target: Tamsulosin Int.)Amine->MonoSN2 AttackDMF->AmineActivates Nucleophile(Naked Anion Effect)MeOH->AmineSolvates Nucleophile(Reduces Reactivity)MeOH->MonoHigh SelectivityDiImpurity: Di-Alkylated(Over-reaction)Mono->DiFast 2nd Attack(Favored in DMF)

Figure 1: Competitive reaction pathways for 1-(2-Bromoethoxy)-2-ethoxybenzene. Green paths indicate preferred outcomes optimized by protic solvents; red paths indicate impurity risks heightened by aprotic solvents.[2]

Experimental Protocol: Optimized Coupling in Methanol

Context: This protocol is adapted from patent literature for the synthesis of Tamsulosin intermediates, prioritizing purity over raw speed [1].

  • Preparation:

    • Charge reaction vessel with Methanol (10 volumes relative to bromide).

    • Add 1-(2-Bromoethoxy)-2-ethoxybenzene (1.0 eq).[1][2][4][8][9][10][11]

    • Add the Amine coupling partner (0.6 – 0.8 eq). Note: Using the bromide in excess drives the amine to completion and minimizes di-alkylation.[2]

  • Reaction:

    • Heat to Reflux (65°C) .

    • Stir for 12–24 hours. Monitor by HPLC.

    • Checkpoint: If reaction stalls, add catalytic DIPEA (0.1 eq), but avoid strong inorganic bases if possible.[1][2]

  • Workup:

    • Cool to room temperature.[1][10]

    • The product (as a hydrobromide salt) or the excess bromide often has distinct solubility. In methanol, the target amine salt may precipitate upon cooling or addition of a non-polar anti-solvent (e.g., Ether/EtOAc), allowing filtration.[2]

    • This avoids the aqueous extraction required if DMF were used.

References

  • Zentiva, A.S. (2005).[1] Process for the production of tamsulosin. WO2005063702A1.[1][2] Google Patents. Link

  • Cadila Healthcare Ltd. (2007).[1] Process for the preparation of tamsulosin and related compounds. WO2007119110A2.[1][2] Google Patents. Link

  • Master Organic Chemistry.[1][2] (2012).[1][6][12] The SN2 Mechanism: Solvent Effects. MasterOrganicChemistry.com.[1][2] Link

  • Lumen Learning.[1][2][13] Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1. Link

  • Chemistry LibreTexts. (2024).[1] Characteristics of the SN2 Reaction. LibreTexts.org.[1][2] Link

Technical Support Center: Managing 1,2-bis(2-ethoxyphenoxy)ethane Formation

[1]

Topic: Control, Synthesis, and Suppression of 1,2-bis(2-ethoxyphenoxy)ethane CAS Registry Number: 858583-36-5 (Generic structure reference) Chemical Class: Bis-phenoxy ether / Podand / API Impurity[1]

Executive Summary

This technical guide addresses the formation of 1,2-bis(2-ethoxyphenoxy)ethane . In drug development—specifically in the synthesis of Tamsulosin and related sulfonamides—this molecule typically appears as a critical dimeric impurity during the alkylation of 2-ethoxyphenol (Guethol).[1] Conversely, in supramolecular chemistry, it is a target podand ligand .

This guide provides autonomous protocols for suppressing its formation (when acting as an impurity) and optimizing its yield (when synthesizing it as a reference standard).

Part 1: The Mechanistic Landscape

To manage this molecule, one must understand the competitive kinetics of the Williamson Ether Synthesis. The reaction involves the nucleophilic attack of the 2-ethoxyphenoxide anion on a 1,2-dihaloethane (typically 1,2-dibromoethane or 1,2-dichloroethane).[1]

The Competitive Pathway (Graphviz Visualization)

The following diagram illustrates the bifurcation point where process control determines whether you isolate the desired mono-substituted intermediate or the bis-substituted dimer.

ReactionPathwaycluster_controlCritical Control PointReagents2-Ethoxyphenol(Guethol) + BaseIntermediateMono-Substituted Product(2-(2-ethoxyphenoxy)ethyl bromide)Reagents->IntermediateStep 1: Fast(k1)Electrophile1,2-Dibromoethane(Excess or Limiting)Electrophile->IntermediateReagentImpurityBis-Substituted Dimer1,2-bis(2-ethoxyphenoxy)ethaneIntermediate->ImpurityStep 2: Slower (k2)Requires 2nd Phenoxide attack

Figure 1: Competitive alkylation pathway.[1] The formation of the 'Impurity' (Bis-product) depends heavily on the local concentration of the phenoxide anion relative to the Intermediate.

Part 2: Scenario A - Suppression Strategy (Impurity Management)

Context: You are synthesizing the intermediate 1-(2-bromoethoxy)-2-ethoxybenzene (often for Tamsulosin synthesis) and need to minimize the bis-ether dimer.

Root Cause of Formation

The bis-product forms when a molecule of the mono-substituted intermediate competes with the starting 1,2-dihaloethane for the phenoxide nucleophile.[1] This occurs if:

  • The dihaloethane is consumed too quickly.[1]

  • The local concentration of phenoxide is too high relative to the dihaloethane.[1]

Suppression Protocol
VariableRecommended ParameterScientific Rationale
Stoichiometry 1 : 3 to 1 : 5 (Phenol : Dihaloethane)A large excess of electrophile ensures the phenoxide statistically encounters the dihaloethane (k1) rather than the mono-product (k2).[1]
Addition Mode Inverse Addition Slowly add the Phenol/Base mixture into the Dihaloethane solution.[1] Never add Dihaloethane to the Phenol.[1]
Solvent Acetonitrile or Acetone (vs. DMF)Lower boiling point solvents allow for lower reaction temperatures, favoring the kinetic product (mono) over the thermodynamic dimer.
Base Selection K₂CO₃ (Anhydrous)Weaker bases prevent rapid "burst" generation of phenoxide anions, keeping the effective nucleophile concentration low.

Step-by-Step Suppression Workflow:

  • Charge a reactor with 1,2-dibromoethane (4.0 equiv) and Acetonitrile (10 volumes). Heat to reflux (80–82°C).[1]

  • Prepare a separate slurry of 2-ethoxyphenol (1.0 equiv) and K₂CO₃ (1.5 equiv) in Acetonitrile.

  • Dose the slurry into the refluxing reactor over 4–6 hours . Note: Fast addition promotes dimerization.

  • Monitor via HPLC. The bis-impurity elutes significantly later (more hydrophobic) than the mono-bromide.[1]

  • Workup: Distill off the excess 1,2-dibromoethane (recoverable) before aqueous wash.[1]

Part 3: Scenario B - Synthesis Strategy (Reference Standard)

Context: You need to synthesize high-purity 1,2-bis(2-ethoxyphenoxy)ethane to use as a QC reference standard or analytical marker.

Optimization Protocol

To force the reaction to the bis-product, we invert the logic used in suppression. We need to maximize the collision frequency between the mono-intermediate and the phenoxide.[1]

Reagents:

  • 2-Ethoxyphenol (2.2 equiv)[1]

  • 1,2-Dibromoethane (1.0 equiv)[1]

  • KOH or NaOH (2.5 equiv)

  • Solvent: DMF or DMSO (High dielectric constant promotes SN2 rate).[1][2]

Synthesis Workflow:

  • Dissolution: Dissolve 2-ethoxyphenol (2.2 eq) in DMF (5 volumes).

  • Activation: Add KOH pellets (2.5 eq). Stir at 40°C for 30 mins to form the phenoxide.[1]

  • Coupling: Add 1,2-dibromoethane (1.0 eq) in a single portion.

  • Reaction: Heat to 100–110°C for 6–8 hours.

    • Why High Temp? The second substitution (Mono → Bis) is sterically hindered and slower; heat drives this step to completion.[1]

  • Quench: Pour the reaction mixture into ice water (20 volumes).

  • Isolation: The bis-product is highly lipophilic and will precipitate as a solid or heavy oil.[1] Filter or extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) . The bis-compound crystallizes readily, whereas mono-impurities remain in the mother liquor.[1]

Part 4: Troubleshooting & FAQs
Q1: I am seeing a "sticky oil" instead of a precipitate during the suppression workup. What is it?

A: This is likely a mixture of the mono-bromide and the bis-dimer.[1] The bis-dimer acts as a plasticizer, preventing the mono-bromide from crystallizing.[1]

  • Fix: Use column chromatography (Silica, Hexane:EtOAc 9:1).[1] The non-polar bis-dimer elutes first, followed by the mono-bromide.[1]

Q2: Why does using NaOH increase the bis-impurity yield compared to K₂CO₃?

A: NaOH is a stronger base and fully deprotonates the phenol immediately.[1] This creates a high concentration of the highly nucleophilic phenoxide ion, which aggressively attacks any available electrophile—including the product you just made. K₂CO₃ provides a "buffered" release of phenoxide, favoring selectivity.[1]

Q3: Can I use 1,2-dichloroethane instead of dibromoethane?

A: Yes, but 1,2-dichloroethane is significantly less reactive (lower leaving group ability of Cl vs Br).

  • Impact: You will require higher temperatures (refluxing DMF) or a catalyst (KI).[1]

  • Risk: Higher temperatures increase the probability of elimination side-reactions (forming vinyl ethers) and hydrolysis if water is present.[1] Stick to dibromoethane for cleaner kinetics unless cost is the primary driver.[1]

Q4: How do I remove the bis-impurity if it's already formed (approx. 5-10%)?

A: Separation based on polarity is most effective.[1]

  • Recrystallization: If your target is the mono-bromide, recrystallize from cold Methanol.[1] The bis-dimer is much less soluble and may precipitate out first (or last, depending on specific saturation), but often requires chromatographic separation due to similar pi-stacking behaviors.[1]

  • Trituration: Triturate the crude solid with cold hexanes. The bis-impurity is generally less soluble in cold alkanes than the mono-bromide.[1]

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Williamson Ether Synthesis conditions).

  • BenchChem. Technical Support Center: Production of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane. Link (Provides analogous conditions for bis-phenoxy ether synthesis).[1]

  • Sigma-Aldrich. 1,2-Bis(2-chloroethoxy)ethane Product Sheet. Link (Physical properties and solubility data for the linker).

  • PubChem. 2-Ethoxyphenol (Guethol) Compound Summary. Link (Reagent properties and safety data).[1]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Link (Mechanistic grounding for SN2 competition).

Validation & Comparative

Comprehensive Comparison Guide: HPLC Analysis for Reaction Monitoring of 1-(2-Bromoethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Focus: In-process Control (IPC) and Reaction Monitoring

Executive Summary & Strategic Context

1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8) is a critical intermediate in the synthesis of alpha-blockers such as Tamsulosin . The synthesis typically involves the alkylation of 2-ethoxyphenol with 1,2-dibromoethane via a Williamson ether synthesis.

Monitoring this reaction presents specific analytical challenges:

  • Competitive Kinetics: The desired mono-alkylated product can react further with the starting phenol to form a bis-ether impurity (dimer), which is difficult to remove downstream.

  • Matrix Complexity: The reaction mixture contains inorganic bases (K₂CO₃ or NaOH), phase transfer catalysts, and excess alkyl halides, creating a hostile environment for certain analytical interfaces.

This guide compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and Thin Layer Chromatography (TLC) to determine the optimal protocol for real-time reaction monitoring.

The Verdict

While GC is excellent for final product purity (release testing), Reverse-Phase HPLC (RP-HPLC) is the superior method for reaction progress monitoring. It offers direct injection capability of quenched aqueous samples, superior resolution of the polar phenol starting material, and robust detection of the late-eluting dimer impurity without thermal degradation risks.

Methodology Comparison: HPLC vs. GC vs. TLC

The following table summarizes the performance metrics of the three primary analytical techniques for this specific alkylation reaction.

Table 1: Comparative Performance Matrix
FeatureRP-HPLC (UV) GC (FID/MS) TLC
Primary Utility In-Process Control (IPC) Raw Material & Final ReleaseQuick Qualitative Check
Sample Prep Minimal (Dilute & Shoot)Complex (Extraction/Drying required)Minimal
Detection of Phenol Excellent (High UV response)Good (May require derivatization)Good
Detection of Dimer Excellent (Gradient elution)Good (High boiling point issues)Poor (Streaking/Co-elution)
Quantitation High Precision (<0.5% RSD)High Precision (<1.0% RSD)Semi-quantitative
Turnaround Time 15–20 mins30–45 mins (due to prep)5–10 mins
Matrix Tolerance High (Buffers/Salts wash out)Low (Salts ruin liners/columns)High

Deep Dive: The "Gold Standard" HPLC Protocol

This section details the validated HPLC methodology designed to separate the starting material (2-ethoxyphenol), the product, and the critical bis-ether impurity.

Mechanistic Causality: Why this Method?
  • Stationary Phase (C18): A C18 column provides the necessary hydrophobic selectivity to separate the moderately polar product from the highly non-polar dimer.

  • Mobile Phase (Acidified): The addition of 0.1% Phosphoric Acid (

    
    ) suppresses the ionization of the residual phenolic starting material (
    
    
    
    ), sharpening the peak shape and preventing tailing.
  • Gradient Elution: An isocratic run is impossible here. The starting material elutes early, while the dimer (containing two aromatic rings) is extremely retained. A steep gradient is required to elute the dimer within a reasonable runtime.

Experimental Protocol

Instrument: HPLC with UV/DAD Detector (e.g., Agilent 1260 / Waters Alliance) Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. Temperature: 35°C (Controls viscosity and retention reproducibility).

Mobile Phases:

  • Solvent A: 0.1%

    
     in Water (Milli-Q)
    
  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Program:

Time (min)% Solvent BFlow Rate (mL/min)Event
0.0401.0Initial Isocratic Hold (Separates Phenol)
3.0401.0Start Ramp
12.0901.0Elute Product & Dimer
15.0901.0Column Wash
15.1401.0Re-equilibration
20.0401.0End of Run

Detection:

  • Primary Wavelength: 210 nm (Maximal sensitivity for alkyl bromide chain).

  • Secondary Wavelength: 275 nm (Specific for aromatic ether; use for confirmation).

Sample Preparation (IPC)
  • Sampling: Withdraw 50 µL of reaction mixture.

  • Quench: Add to 1 mL of 50:50 MeCN:Water (stops the reaction immediately).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (removes precipitated inorganic salts).

  • Injection: Inject 5–10 µL.

Reaction Pathway & Monitoring Logic

Understanding the chemistry is vital for interpreting the chromatogram. The reaction is a sequential alkylation.[1]

Chemical Pathway[2][3][4]
  • Start: 2-Ethoxyphenol + 1,2-Dibromoethane (Excess)

  • Main Reaction:

    
    1-(2-Bromoethoxy)-2-ethoxybenzene  (Target) + HBr
    
  • Side Reaction (Over-alkylation): Target + 2-Ethoxyphenol

    
    1,2-bis(2-ethoxyphenoxy)ethane  (Dimer)
    
Visualization: Analytical Workflow

The following diagram illustrates the decision logic for the analytical workflow, linking the chemistry to the chromatogram.

ReactionMonitoring Reaction Reaction Vessel (2-Ethoxyphenol + Dibromoethane) Sampling Sample Aliquot (50 µL) Reaction->Sampling Quench Quench: 50% MeCN/H2O (Precipitates Salts) Sampling->Quench Filter Filter (0.22 µm PTFE) Quench->Filter HPLC HPLC Injection (C18 Gradient) Filter->HPLC Data Chromatogram Analysis HPLC->Data Check1 Phenol Area < 1.0%? Data->Check1 Check2 Dimer Area > 2.0%? Check1->Check2 Yes Action1 Continue Heating Check1->Action1 No (Incomplete) Action2 STOP: Reaction Complete Check2->Action2 No (Success) Action3 STOP: Over-reaction Risk Check2->Action3 Yes (Critical Impurity)

Figure 1: Analytical decision tree for monitoring the alkylation progress. The logic prioritizes minimizing the difficult-to-remove dimer impurity.

Troubleshooting & Validation Criteria

To ensure the method is self-validating , the following criteria must be met during every run.

Table 2: System Suitability Parameters
ParameterAcceptance CriteriaCausality / Explanation
Resolution (

)
> 2.0 between Phenol and ProductCritical for accurate quantitation of residual starting material.
Tailing Factor (

)
< 1.5 for PhenolPhenols tail on C18 if pH is not acidic. High tailing artificially increases integration area.
Retention Time (

)
Phenol (~3 min) < Product (~8 min) < Dimer (~13 min)Logical elution order based on hydrophobicity (logP).
Pressure Ripple < 2%High ripple indicates salt precipitation in the pump heads; ensure quench dilution is sufficient.
Common Issues
  • Ghost Peaks: If you see peaks in the blank, check the 1,2-dibromoethane quality. It often contains stabilizers that absorb in UV.

  • Dimer Carryover: The dimer is very lipophilic. If the gradient does not hold at 90% B long enough, the dimer may elute in the next injection. Always run a blank after high-concentration samples.

References

  • Synthesis of Tamsulosin Intermediates

    • Patent CN103664538A. "Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide." (2014).[2] Available at:

  • HPLC Method Development for Phenolic Ethers

    • SIELC Technologies. "Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column." Available at:

  • Chromatography Comparison (HPLC vs GC)

    • Chromatography Today. "HPLC vs GC - A Beginner's Guide." Available at:

  • Reaction Mechanism (Williamson Ether Synthesis)

    • BenchChem.[1] "Alkylation of Phenols with Alkyl Bromides." Available at:

Sources

Comparative Guide: Mass Spectrometry Characterization of 1-(2-Bromoethoxy)-2-ethoxybenzene and Its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8), also known as 2-(2-ethoxyphenoxy)ethyl bromide, is a critical alkylating agent in the synthesis of pharmaceutical compounds, most notably Tamsulosin (Flomax).[1][2] In drug development, characterizing the reaction products of this intermediate is a dual challenge: monitoring the consumption of the neutral, halogenated starting material while simultaneously identifying polar, amine-based products and potential impurities (e.g., hydrolysis byproducts, vinyl ethers).

This guide compares the three dominant mass spectrometry (MS) ionization interfaces—Electron Ionization (EI) , Electrospray Ionization (ESI) , and Atmospheric Pressure Chemical Ionization (APCI) —to determine the optimal workflow for structural elucidation and reaction monitoring.

Key Finding: While ESI is the industry standard for the final drug product, APCI offers superior versatility for monitoring the reaction progress, as it effectively ionizes both the neutral bromo-ether reactant and the polar amine products without the suppression effects common in ESI.

Chemical Context & Analytical Challenges

The reaction typically involves the nucleophilic substitution of the bromide by an amine.

  • Reactant (Substrate): 1-(2-Bromoethoxy)-2-ethoxybenzene.[1][2][3][4][5][6][7]

    • Properties: Lipophilic (LogP ~2.88), neutral, thermally stable.

    • MS Signature: Distinct 1:1 isotopic ratio (

      
      ).[1][2]
      
  • Target Product: Secondary/Tertiary Amine (e.g., Tamsulosin intermediate).[2]

    • Properties: Polar, basic, ionizable.[8]

    • MS Signature: No bromine isotopic pattern; even mass (nitrogen rule) if mono-nitrogen.[1][2]

  • Potential Impurities:

    • Hydrolysis Product: 2-(2-Ethoxyphenoxy)ethanol (Loss of Br, gain of OH).[1][2]

    • Elimination Product: 1-Ethoxy-2-(vinyloxy)benzene (Loss of HBr).[1][2]

Analytical Decision Matrix
FeatureGC-MS (EI)LC-MS (ESI)LC-MS (APCI)
Analyte Polarity Non-polar / VolatilePolar / IonicNon-polar to Moderately Polar
Structural Info High (Fingerprint fragmentation)Low (Soft ionization)Medium (Some in-source fragmentation)
Reactant Detection Excellent Poor (Low ionization efficiency)Good
Product Detection Poor (Derivatization often required)Excellent Good
Matrix Tolerance HighLow (Ion Suppression)High

Comparative Methodology

Method A: GC-MS (Electron Ionization)

Best For: Raw material purity testing and identifying volatile side-products (vinyl ethers).[1][2]

  • Mechanism: High-energy electron impact (70 eV) causes extensive fragmentation.[1][2]

  • Key Spectral Features:

    • Molecular Ion (

      
      ):  Clearly visible doublet at m/z 244 and 246 (1:1 ratio).[2]
      
    • Base Peak: Often m/z 137 (

      
      ), corresponding to the loss of the bromoethyl group (cleavage of the ether bond).
      
    • Tropylium Ion: A peak at m/z 91 or substituted tropylium may appear due to the aromatic ring.[9]

  • Limitation: Not suitable for the final amine salt products without derivatization; cannot analyze thermally labile intermediates.

Method B: LC-MS (Electrospray Ionization - ESI)

Best For: Final product confirmation and trace impurity profiling of the drug substance.[1][2]

  • Mechanism: Soft ionization via solution-phase protonation.[1][2]

  • Protocol Insight: The neutral ether starting material does not protonate easily. To detect it in ESI, you must rely on adduct formation (e.g.,

    
     or 
    
    
    
    ).[2]
  • Performance:

    • Sensitivity: Extremely high for the amine product.

    • Blind Spot: The bromo-ether reactant often shows poor response, leading to a "false conversion" reading where the reactant seems to disappear before it is actually consumed.

Method C: LC-MS (Atmospheric Pressure Chemical Ionization - APCI)

Best For: Real-time Reaction Monitoring (The "Goldilocks" Method).[1][2]

  • Mechanism: Gas-phase ion-molecule reactions initiated by a corona discharge.[1][2]

  • Why it Wins: APCI can protonate the ether oxygen of the neutral reactant more effectively than ESI in the gas phase and is less susceptible to matrix suppression from the high concentrations of reagents used in synthesis.

  • Data:

    • Reactant: Strong

      
       at m/z 245/247.
      
    • Product: Strong

      
       (no Br pattern).
      

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Characterization (APCI Mode)

Recommended for monitoring the alkylation reaction.[1][2]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Instrument Parameters (Triple Quadrupole):

  • Source: APCI (Positive Mode).

  • Corona Current: 4.0 µA.[2]

  • Vaporizer Temp: 350°C (High temp required to volatilize the ether).

  • Gas Temp: 300°C.

  • Flow Rate: 0.4 mL/min.

Gradient:

  • 0-1 min: 5% B (Isocratic hold for polar salts).[1][2]

  • 1-8 min: 5% -> 95% B (Elution of Product then Reactant).[1][2]

  • 8-10 min: 95% B (Wash).[1][2]

Detection Strategy (MRM Transitions):

  • Reactant (Bromoether):

    • Precursor: 245.0 (

      
      ) 
      
      
      
      Product: 137.0 (Loss of
      
      
      , Quantifier).[2]
    • Precursor: 247.0 (

      
      ) 
      
      
      
      Product: 137.0 (Qualifier).[1][2]
  • Product (Example Amine):

    • Precursor:

      
      
      
      
      
      Product: Specific fragment (often loss of the phenoxyethyl chain).
Protocol 2: Sample Preparation for Reaction Monitoring[1][2]
  • Quench: Aliquot 50 µL of reaction mixture into 950 µL of cold Methanol.

  • Dilution: Dilute further 1:100 with Mobile Phase A/B (50:50).

  • Filtration: 0.2 µm PTFE filter (removes precipitated salts).

  • Injection: 2-5 µL.

Mechanistic Visualization

Figure 1: Reaction Monitoring Workflow

This decision tree guides the selection of the correct MS interface based on the specific analytical goal.

AnalyticalWorkflow Start Sample: Reaction Mixture (1-(2-Bromoethoxy)-2-ethoxybenzene + Amine) Goal Define Analytical Goal Start->Goal Purity Raw Material Purity (Bromoether only) Goal->Purity QA/QC Monitoring Reaction Progress (Reactant vs Product) Goal->Monitoring In-Process Control Impurity Trace Impurity Profiling (Final Product) Goal->Impurity Release Testing GCMS GC-MS (EI) • High Res Structural ID • Detects Vinyl Ethers • No Derivatization needed Purity->GCMS APCI LC-MS (APCI) • Balanced Sensitivity • Best for Neutral Reactant • Robust against Matrix Monitoring->APCI Recommended ESI LC-MS (ESI) • Max Sensitivity for Amine • Detects Polar Degradants • Risk: Reactant Suppression Impurity->ESI

Caption: Analytical decision matrix for selecting the optimal ionization technique based on the specific stage of the synthetic workflow.

Figure 2: Fragmentation Pathway (EI/APCI)

Understanding the fragmentation allows for the selection of specific MRM transitions.

Fragmentation Parent Parent Ion [M+H]+ (m/z 245/247) (Bromoether) Cleavage Ether Cleavage (Loss of C2H4Br) Parent->Cleavage Collision Induced Dissociation (CID) Fragment1 Phenoxy Cation (m/z 137) Base Peak Cleavage->Fragment1 Major Pathway Fragment2 Bromoethyl Cation (m/z 107/109) (Less Common) Cleavage->Fragment2 Minor Pathway

Caption: Primary fragmentation pathway of 1-(2-Bromoethoxy)-2-ethoxybenzene, showing the characteristic loss of the bromoethyl chain to form the stable phenoxy cation.[1][2]

References

  • European Pharmacopoeia (Ph.[2] Eur.). Tamsulosin Hydrochloride Monograph: Impurity I. (Defines 1-(2-Bromoethoxy)-2-ethoxybenzene as a specified impurity). [1][2]

  • Zentiva, A.S. (2005).[2] Process for the production of Tamsulosin. WO2005063702A1.[2] (Describes the use of the bromoether intermediate and reaction conditions).

  • PerkinElmer. (2018).[2] A Comparison Between ESI and APCI Ionisation Modes. (General reference for ionization selection in aryl ethers).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(2-Bromoethoxy)-2-ethoxybenzene. NIST Chemistry WebBook, SRD 69.[2]

  • Garcia-Bermejo, A., et al. (2016).[1][2][10] Applicability of GC-QqQ(MS/MS) for Polybrominated Diphenyl Ether Determinations. Journal of Agricultural and Food Chemistry. (Reference for GC-MS behavior of brominated aromatic ethers).

Sources

A Comparative Guide to Alternative Synthetic Routes for Tamsulosin: Moving Beyond Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quest for more efficient, safer, and environmentally benign synthetic routes for active pharmaceutical ingredients (APIs) is a constant endeavor. Tamsulosin, a selective α1A adrenergic receptor antagonist widely prescribed for benign prostatic hyperplasia, is a case in point.[1] The traditional synthesis of Tamsulosin often involves the use of 1-(2-Bromoethoxy)-2-ethoxybenzene, a halogenated intermediate that presents challenges in terms of handling, potential for impurity generation, and environmental concerns. This guide provides a comparative analysis of alternative synthetic strategies that circumvent the use of this bromo-intermediate, offering insights into more sustainable and potentially more efficient manufacturing processes.

The Conventional Approach and Its Drawbacks

The classical synthesis of Tamsulosin typically involves the coupling of the key chiral intermediate, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, with 1-(2-Bromoethoxy)-2-ethoxybenzene. While this method is well-established, the use of the brominated reagent has several operational and environmental disadvantages. Halogenated organic compounds are often associated with higher toxicity and can lead to the formation of halogenated waste streams, which require specialized and costly disposal methods. Furthermore, the reactivity of alkyl bromides can sometimes lead to side reactions, complicating purification and potentially impacting the final product's purity.

This guide explores three distinct and promising alternative approaches that not only avoid the use of 1-(2-Bromoethoxy)-2-ethoxybenzene but also offer unique advantages in terms of stereoselectivity, atom economy, and overall process efficiency.

Alternative Route 1: The Tosylate/Mesylate Strategy

A more environmentally friendly approach to the synthesis of Tamsulosin involves the replacement of the bromo-intermediate with a tosylate or mesylate derivative of 2-(2-ethoxyphenoxy)ethanol. Tosylates and mesylates are excellent leaving groups, comparable in reactivity to bromides, but their synthesis and use can circumvent the need for bromine, thereby reducing the generation of hazardous halogenated waste.[2][3]

Synthetic Workflow

The general workflow for this strategy involves the preparation of the tosylate or mesylate intermediate followed by its reaction with the chiral amine.

A 2-Ethoxyphenol B 2-(2-Ethoxyphenoxy)ethanol A->B Chloroethanol, Base C 2-(2-Ethoxyphenoxy)ethyl Tosylate/Mesylate B->C TsCl or MsCl, Base E Tamsulosin C->E D (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide D->E Base, Solvent

Caption: Synthesis of Tamsulosin via a Tosylate/Mesylate Intermediate.

Experimental Protocol

Step 1: Synthesis of 2-(2-Ethoxyphenoxy)ethyl Tosylate

  • To a solution of 2-ethoxyphenol and a suitable base (e.g., sodium hydroxide) in a polar aprotic solvent (e.g., DMF), chloroethanol is added dropwise at a controlled temperature.

  • The reaction mixture is stirred until the consumption of the starting material is confirmed by TLC.

  • The intermediate, 2-(2-ethoxyphenoxy)ethanol, is isolated and purified.

  • The alcohol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine in a chlorinated solvent (e.g., dichloromethane) to yield 2-(2-ethoxyphenoxy)ethyl tosylate.[2]

Step 2: Coupling with the Chiral Amine

  • (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide hydrochloride is neutralized to the free base.

  • The free amine is then reacted with the 2-(2-ethoxyphenoxy)ethyl tosylate in a suitable solvent such as acetonitrile or DMF, in the presence of a base (e.g., potassium carbonate) at an elevated temperature.[3]

  • Upon completion of the reaction, the crude Tamsulosin base is isolated and can be purified by crystallization.

  • The purified base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol.

Performance and Advantages

This route offers a significant advantage by avoiding the use of bromine. The tosylate intermediate is often a crystalline solid, which can be easier to purify than its liquid bromo-analog. While the number of steps is comparable to the traditional route, the avoidance of halogenated reagents is a key benefit from a green chemistry perspective.

Alternative Route 2: Chemoenzymatic Synthesis

The imperative for highly enantiopure pharmaceuticals has driven the development of chemoenzymatic routes that leverage the stereoselectivity of enzymes. Several chemoenzymatic strategies for Tamsulosin have been developed, focusing on the asymmetric synthesis of the key chiral amine intermediate.[4]

Synthetic Workflow

One elegant approach involves the biocatalytic transamination of a ketone precursor to directly install the desired (R)-chiral center.

A 4-Methoxyphenylacetone B 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide A->B Chlorosulfonation, Amination C (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide B->C Transaminase (e.g., ATA), Amine Donor E Tamsulosin C->E Base, Solvent D 2-(2-Ethoxyphenoxy)ethyl derivative (e.g., bromide or tosylate) D->E

Caption: Chemoenzymatic Synthesis of Tamsulosin via Biocatalytic Transamination.

Experimental Protocol

Step 1: Synthesis of the Ketone Precursor

  • 4-Methoxyphenylacetone is subjected to chlorosulfonation using chlorosulfonic acid.

  • The resulting sulfonyl chloride is then reacted with ammonia to yield 2-methoxy-5-(2-oxopropyl)benzenesulfonamide.

Step 2: Biocatalytic Transamination

  • The ketone precursor is incubated with a specific (R)-selective transaminase enzyme (e.g., from Arthrobacter sp.) and an amine donor (e.g., isopropylamine) in a suitable buffer.

  • The reaction proceeds with high enantioselectivity to produce the desired (R)-amine.[4]

  • The chiral amine is then isolated from the reaction mixture.

Step 3: Final Coupling

  • The enantiopure (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is coupled with a suitable 2-(2-ethoxyphenoxy)ethyl derivative (this could still be the bromo-compound, but the key innovation is the enzymatic step).

Performance and Advantages

The primary advantage of this route is the excellent enantioselectivity achieved in the enzymatic step, often exceeding 99% enantiomeric excess (ee). This can eliminate the need for classical resolution of a racemic amine, which is often inefficient. The enzymatic reaction is typically performed in aqueous media under mild conditions, further enhancing the green credentials of this approach. The overall yield from the ketone precursor to the final API has been reported to be around 49%.[4]

Alternative Route 3: Synthesis from L-Tyrosine

Utilizing a chiral starting material from the "chiral pool" is a common strategy in asymmetric synthesis. L-tyrosine, a readily available and optically pure amino acid, can serve as the starting point for the synthesis of the chiral amine intermediate of Tamsulosin.[3][5]

Synthetic Workflow

This multi-step synthesis transforms L-tyrosine into the key chiral amine through a series of functional group manipulations while retaining the stereochemistry.

A L-Tyrosine B Series of Intermediates A->B Multiple Steps C (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide B->C E Tamsulosin C->E Base, Solvent D 2-(2-Ethoxyphenoxy)ethyl derivative D->E

Caption: Synthesis of Tamsulosin starting from L-Tyrosine.

Experimental Protocol (Conceptual Outline)

The synthesis from L-tyrosine is a lengthy process involving multiple steps, including:

  • Protection of the amino and carboxylic acid groups of L-tyrosine.

  • Methylation of the phenolic hydroxyl group.

  • Reduction of the carboxylic acid to an alcohol.

  • Conversion of the alcohol to a leaving group.

  • Introduction of the sulfonamide group onto the aromatic ring.

  • Deprotection to yield the final chiral amine.

A detailed, step-by-step protocol for this route is complex and can vary, but the key principle is the preservation of the stereocenter from the starting material.[3]

Performance and Advantages

The main advantage of this route is the inherent chirality of the starting material, which guarantees the correct stereochemistry of the final product without the need for resolution or asymmetric induction steps. However, this route is often characterized by a higher number of synthetic steps, which can lead to a lower overall yield and increased manufacturing complexity.

Comparative Analysis

ParameterTraditional Route (Bromo-intermediate)Tosylate/Mesylate RouteChemoenzymatic RouteL-Tyrosine Route
Key Intermediate 1-(2-Bromoethoxy)-2-ethoxybenzene2-(2-Ethoxyphenoxy)ethyl tosylate/mesylate2-Methoxy-5-(2-oxopropyl)benzenesulfonamideL-Tyrosine
Stereocontrol Resolution of racemic amine or use of chiral auxiliaryResolution or use of pre-resolved amineEnzymatic resolution (>99% ee)Chiral starting material
Number of Steps ModerateModerateModerateHigh
Overall Yield Variable, often moderateComparable to traditional route~49% from ketone precursor[4]Generally lower due to more steps
Key Advantages Well-establishedAvoids halogenated reagentsHigh enantioselectivity, mild conditionsInherent chirality
Key Disadvantages Use of hazardous bromo-reagent, potential for impuritiesRequires synthesis of tosylate/mesylateRequires specialized enzymes and bioprocessingLong synthetic sequence
Green Chemistry Less favorableMore favorable (no bromine)Highly favorable (biocatalysis, aqueous media)Moderate (long synthesis can generate more waste)

Conclusion

The synthesis of Tamsulosin provides an excellent case study in the evolution of pharmaceutical manufacturing towards more sustainable and efficient processes. While the traditional route using 1-(2-Bromoethoxy)-2-ethoxybenzene is well-documented, the alternative strategies presented here offer significant advantages that merit consideration by researchers and drug development professionals.

The Tosylate/Mesylate Route offers a direct and practical alternative for reducing the environmental impact of the synthesis by eliminating bromine. The Chemoenzymatic Route represents a state-of-the-art approach that delivers exceptional stereocontrol under environmentally friendly conditions. Finally, the L-Tyrosine Route , while longer, provides a robust method for ensuring the correct stereochemistry from a readily available natural source.

The choice of the optimal synthetic route will ultimately depend on a variety of factors, including cost of raw materials, scalability, intellectual property landscape, and a company's commitment to green chemistry principles. However, the exploration and implementation of these alternative pathways will undoubtedly contribute to the development of a more sustainable and responsible pharmaceutical industry.

References

  • The formal synthesis of tamsulosin The deprotection of the Ar² group on... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents. (n.d.).
  • CN103497126A - Synthesis method of tamsulosin hydrochloride - Google Patents. (n.d.).
  • Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]

  • CN111170900A - Preparation method of tamsulosin impurity with high optical purity - Google Patents. (n.d.).
  • US7282606B2 - Process for preparation of tamsulosin and its aralkylamine derivatives - Google Patents. (n.d.).
  • Tamsulosin | C20H28N2O5S | CID 129211 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents. (n.d.).
  • Tamsulosin (1) and C−N bond formation pathways for the synthesis of 1. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Achieved continuous synthesis of tamsulosin, the active pharmaceutical ingredient of Harnal, a treatment for dysuria. - 東京大学 大学院理学系研究科・理学部. (n.d.). Retrieved January 31, 2026, from [Link]

  • CN106478467B - The method for preparing stable tamsulosin hydrochloride - Google Patents. (n.d.).
  • CA2607809A1 - Process for the preparation of tamsulosin - Google Patents. (n.d.).
  • US8273918B2 - Process for preparing tamsulosin hydrochloride - Google Patents. (n.d.).
  • Process for preparation of tamsulosin and its derivatives - Patent 1734036 - EPO. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) Chemoenzymatic synthesis of Tamsulosin - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents. (n.d.).
  • ChemInform Abstract: Improved Process for the Preparation of Tamsulosin Hydrochloride. (n.d.). Retrieved January 31, 2026, from [Link]

  • Validation and Determination of Tamsulosin Hydrochloride Residue in Production Line Equipment by HPLC after In. (n.d.). Retrieved January 31, 2026, from [Link]

  • US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents. (n.d.).

Sources

Technical Comparison: 1-(2-Bromoethoxy)-2-ethoxybenzene vs. 2-(2-ethoxyphenoxy)ethyl Tosylate

[1]

Executive Summary

This guide evaluates two critical electrophiles used in the synthesis of phenoxyethyl-substituted pharmacophores (common in alpha-blockers like Silodosin and Tamsulosin).[1]

  • 1-(2-Bromoethoxy)-2-ethoxybenzene (Alkyl Bromide): The preferred choice for industrial scalability due to higher atom economy, lower cost, and sufficient reactivity when catalyzed.[1] It is a robust solid (mp ~43°C) that tolerates standard storage conditions.

  • 2-(2-ethoxyphenoxy)ethyl tosylate (Alkyl Tosylate): A "super-electrophile" alternative.[1] It offers superior reaction kinetics (approx.

    
    
    times faster solvolysis than bromide) for sterically hindered or weak nucleophiles but carries a higher molecular weight penalty and increased sensitivity to hydrolysis.

Verdict: Use the Bromide for routine manufacturing to maximize mass efficiency. Switch to the Tosylate only if the specific nucleophilic substitution (

Physicochemical & Performance Profile

The choice between a bromide and a tosylate leaving group fundamentally alters the process parameters.[2][3]

Feature1-(2-Bromoethoxy)-2-ethoxybenzene2-(2-ethoxyphenoxy)ethyl tosylate
Role Alkylating Agent (Electrophile)Alkylating Agent (Electrophile)
Leaving Group Bromide (

)
Tosylate (

/

)
Leaving Group Ability Moderate (

of HBr

)
Excellent (

of TsOH

)*
Molecular Weight 245.12 g/mol 336.40 g/mol
Atom Economy High (Leaving group mass: 80 Da)Low (Leaving group mass: 171 Da)
Physical State Low-melting solid (mp 41–45°C)Crystalline solid (mp 78–82°C typical)
Solubility High in Toluene, DCM, EtOAcHigh in DCM, Acetone, Acetonitrile
Stability Robust; resists hydrolysis.[1]Moisture sensitive; hydrolyzes to alcohol.
Regulatory (ICH M7) Potential Genotoxic Impurity (PGI)Potential Genotoxic Impurity (PGI)

*Note: While

Mechanistic Analysis & Reaction Pathways

Both reagents function via an


 (Substitution Nucleophilic Bimolecular)4

The Reactivity Gap
  • Tosylate Advantage: The tosylate anion spreads the negative charge over three oxygen atoms via resonance. This makes it a "softer" and more stable leaving group, lowering the activation energy (

    
    ) for the substitution.
    
  • Bromide Limitation: The bromide ion is a harder base. In aprotic polar solvents (DMF, DMSO), it works well. In non-polar solvents, it may require phase transfer catalysts (PTC) or higher temperatures.

The Finkelstein "Boost"

If the Bromide is chosen for cost reasons but reacts too slowly, it can be activated in situ by adding catalytic Potassium Iodide (KI).

1
Visualizing the Synthesis Workflow

The following diagram illustrates the parallel synthesis routes and their convergence.

SynthesisPathGuetholGuethol(2-Ethoxyphenol)Inter_OHIntermediate Alcohol2-(2-ethoxyphenoxy)ethanolGuethol->Inter_OHBase, HeatBromideTARGET A:Alkyl BromideGuethol->BromideK2CO3, Reflux(Direct Alkylation)DBE1,2-Dibromoethane(Excess)DBE->BromideCarbEthylene Carbonateor 2-ChloroethanolCarb->Inter_OHTosylateTARGET B:Alkyl TosylateInter_OH->TosylateTsCl, TEA, DCM(Sulfonylation)ProductFinal Coupled Product(Silodosin Scaffold)Bromide->ProductMethod A:Slow, High T(or +KI cat.)Tosylate->ProductMethod B:Fast, Mild TNucleophileNucleophile(e.g., Indoline/Amine)Nucleophile->Product

Figure 1: Comparative synthetic routes.[1] The Bromide offers a direct 1-step synthesis from Guethol, whereas the Tosylate requires a 2-step sequence via the alcohol intermediate.[1]

Experimental Protocols

Protocol A: Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene

Best for: Large-scale production where cost and step-count matter.[1]

  • Reagents: 2-Ethoxyphenol (1.0 eq), 1,2-Dibromoethane (3.0 eq - excess is critical to prevent dimerization), Potassium Carbonate (2.0 eq), Acetonitrile or Acetone.[1]

  • Procedure:

    • Charge solvent and

      
       to the reactor.
      
    • Add 2-Ethoxyphenol and 1,2-Dibromoethane.[1]

    • Reflux for 12–16 hours (Monitor by TLC/HPLC until phenol <1%).

    • Workup: Filter inorganic salts. Concentrate filtrate. The excess dibromoethane is distilled off (recoverable).

    • Purification: Recrystallize from Hexane/Ethanol or use as a crude oil if purity >95%.

    • Yield: Typically 75–85%.

Protocol B: Coupling Reaction (General)

Demonstrating the reactivity difference.

  • Reagents: Indoline/Amine substrate (1.0 eq), Alkylating Agent (1.1 eq), Base (

    
     or DIPEA).
    
  • Conditions:

    • Using Tosylate: Acetonitrile,

      
      , 4–6 hours.
      
    • Using Bromide:[5][6][7][8][9] Acetonitrile,

      
       (Reflux), 12–18 hours. Optional: Add 0.1 eq KI to accelerate.
      
  • Purification: Both leaving groups generate salts (KBr or KOTs) which are removed by aqueous wash.

Strategic Decision Matrix

Use the following logic flow to select the correct reagent for your specific campaign.

DecisionMatrixStartSelect Alkylating AgentTempSensIs the NucleophileTemperature Sensitive?Start->TempSensStericIs the NucleophileSterically Hindered?TempSens->StericNo (>80°C OK)UseTosUSE TOSYLATE(High Reactivity)TempSens->UseTosYes (<60°C req)CostIs Cost/Atom Economythe Primary Driver?Steric->CostNoSteric->UseTosYesUseBromUSE BROMIDE(High Stability/Low Cost)Cost->UseBromYesUseBromKIUSE BROMIDE + KI(Finkelstein Conditions)Cost->UseBromKINo (Need Speed)

Figure 2: Decision matrix for process chemists.

Safety & Regulatory (E-E-A-T)[1][5]

Genotoxicity (PGI)

Both alkyl halides and alkyl sulfonates are structural alerts for genotoxicity (alkylating agents can methylate/ethylate DNA).

  • Control Strategy: You must demonstrate the "purge" of these reagents in subsequent steps.

  • Tosylate Risk: Sulfonate esters are often harder to detect by UV (weak chromophore compared to the drug) and can hydrolyze back to the acid and alcohol during analysis, leading to false negatives.

  • Bromide Risk: Alkyl bromides are easier to track by GC-MS.[1]

Handling
  • Bromide: Generally a skin irritant and lachrymator.

  • Tosylate: Often non-volatile, reducing inhalation risk, but is a potent sensitizer.

References

  • Synthesis of Silodosin Intermediates

    • Patent: Preparation method of important intermediate of Silodosin.[10] CN103848772A. (2014).

    • Source:[1]

  • Nucleophilic Substitution Kinetics

    • Concept: Relative rates of leaving groups in reactions (Tosyl
    • Source:

  • Physical Properties of 1-(2-Bromoethoxy)

    • Data: Melting point and physical state verification.[5][11]

    • Source:[1]

  • Genotoxicity of Alkylating Agents

    • Study: Genotoxicity profiles of common alkyl halides and esters with alkylating activity.[12][13] Regulatory Toxicology and Pharmacology.

    • Source:[1]

Analytical Methods for Determining the Purity of 1-(2-Bromoethoxy)-2-ethoxybenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Determining the purity of 1-(2-Bromoethoxy)-2-ethoxybenzene requires a nuanced approach due to its dual nature as an alkyl halide and an aromatic ether. While Gas Chromatography (GC-FID) is the industry standard for "goods-in" raw material release due to its resolution of volatile precursors, High-Performance Liquid Chromatography (HPLC-UV) is superior for process control, specifically for detecting non-volatile "dimer" impurities formed during over-alkylation.

This guide compares three validated analytical workflows, providing experimental protocols and data-driven insights to help researchers select the optimal method for their specific development stage.

Molecular Profile & Impurity Landscape[1]

Before selecting a method, one must understand the "Impurity Fate Mapping." This molecule is typically synthesized via the alkylation of 2-ethoxyphenol (Guethol) with 1,2-dibromoethane.

Key Impurities to Target:

  • 2-Ethoxyphenol (Starting Material): High polarity, phenolic.

  • 1,2-Dibromoethane (Reagent): Highly volatile, genotoxic (requires strict control).

  • Bis-(2-ethoxyphenoxy)ethane (Dimer): Non-volatile, late-eluting, formed by the reaction of the product with another mole of phenol.

  • Hydrolysis Products: 2-(2-Ethoxyphenoxy)ethanol (if stored improperly in humid conditions).

Visualization: Impurity Fate Mapping

ImpurityMap SM 2-Ethoxyphenol (Starting Material) Product 1-(2-Bromoethoxy)- 2-ethoxybenzene (Target) SM->Product Alkylation Reagent 1,2-Dibromoethane (Excess Reagent) Reagent->Product Dimer Bis-(2-ethoxyphenoxy)ethane (Over-alkylation Impurity) Product->Dimer + SM (Side Rxn) Hydrolysis 2-(2-Ethoxyphenoxy)ethanol (Degradant) Product->Hydrolysis + H2O (Storage)

Figure 1: Impurity origin map. The "Dimer" is the critical impurity that often dictates the switch from GC to HPLC.

Method A: Gas Chromatography (GC-FID)

Best For: Raw material assay, volatile impurity profiling, and vendor release testing.

GC is the preferred method for this compound (often cited as >96.0% GC purity by suppliers like TCI) because the molecule has a relatively low melting point (41-43°C) and is stable enough to volatilize without immediate degradation.

Experimental Protocol
  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m × 0.32mm × 0.25µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Detector: FID @ 300°C.

Temperature Program:

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 80 2.0
Ramp 1 15 220 0

| Ramp 2 | 30 | 280 | 5.0 |

Sample Preparation: Dissolve 20 mg of sample in 10 mL of Dichloromethane (DCM) or Methanol.

Technical Insight (The "Gotcha"):

While robust for the main peak, GC can thermally degrade the alkyl bromide moiety if the inlet liner is dirty or too active, leading to a false "vinyl ether" impurity peak. Self-Validation Step: Inject a standard; if peak tailing exceeds 1.5 or a pre-peak appears, replace the inlet liner with a deactivated glass wool liner.

Method B: RP-HPLC (UV Detection)

Best For: Process monitoring, detecting the "Dimer" impurity, and GMP release for drug substance synthesis.

HPLC is required when the material is used in late-stage GMP synthesis (e.g., Tamsulosin) because the high-molecular-weight dimer (Bis-(2-ethoxyphenoxy)ethane) may not elute or may degrade on a GC column.

Experimental Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm × 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Targeting the phenoxy chromophore).

  • Column Temp: 30°C.

Gradient Table:

Time (min) % A % B Purpose
0.0 70 30 Equilibration
15.0 10 90 Elute Main Peak
20.0 10 90 Elute Dimer

| 20.1 | 70 | 30 | Re-equilibrate |

Technical Insight:

The "Dimer" is highly lipophilic. If you run an isocratic method (e.g., 50:50), the dimer will accumulate on the column and elute as a ghost peak in subsequent runs. The gradient to 90% ACN is mandatory to clear the column.

Method C: Quantitative NMR (qNMR)

Best For: Primary Reference Standard qualification (determining absolute potency).

When no certified reference material is available, qNMR is the absolute method to assign purity.

Experimental Protocol
  • Solvent: DMSO-d6 or CDCl3.

  • Internal Standard (IS): Maleic Acid (if using DMSO) or 1,3,5-Trimethoxybenzene (if using CDCl3). Must be TraceCERT® grade.

  • Relaxation Delay (D1): > 30 seconds (Essential for quantitative integration).

  • Scans: 16 or 32.

Signal Targeting: Target the triplet at ~3.6 ppm (corresponding to the -CH2-Br protons). This region is usually distinct from the aromatic signals of the internal standard.



Where


=Integral, 

=Number of protons,

=Molar mass,

=Weight,

=Purity of IS.

Comparative Analysis & Decision Guide

Performance Data Summary
FeatureGC-FIDRP-HPLC (UV)qNMR
Precision (RSD) < 0.5%< 0.2%< 1.0%
LOD (Impurity) High (ppm level)ModerateLow
Throughput High (15 min run)Medium (25 min run)Low
Dimer Detection Poor (Late elution)Excellent Good
Volatiles (Reagents) Excellent Poor (Elutes in void)Moderate
Workflow Selection Logic

MethodSelection Start Start: Define Objective Q1 Is this for Raw Material Release (Goods In)? Start->Q1 Q2 Is this for GMP Final Intermediate Release? Q1->Q2 No GC Select GC-FID (Detects volatile bromides) Q1->GC Yes Q3 Do you lack a Reference Standard? Q2->Q3 No HPLC Select RP-HPLC (Detects Dimers/Phenols) Q2->HPLC Yes NMR Select qNMR (Absolute Purity) Q3->NMR Yes

Figure 2: Decision tree for selecting the analytical method based on development phase.

Conclusion

For the routine analysis of 1-(2-Bromoethoxy)-2-ethoxybenzene , GC-FID is the most efficient tool for monitoring the removal of the alkylating reagent (1,2-dibromoethane). However, as the material moves into GMP synthesis for Tamsulosin, RP-HPLC becomes mandatory to control the "Dimer" impurity (Bis-(2-ethoxyphenoxy)ethane), which is a critical quality attribute (CQA) for the final drug substance.

Recommendation: Use GC-FID for reaction monitoring and vendor qualification. Use HPLC-UV for final certificate of analysis (CoA) generation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7010183, 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

  • Sudha, T., & Dhomane, J. (2011). A Validated RP-HPLC Method for the Determination of Impurities in Tamsulosin HCL.[1] International Journal of Chemistry Research. (Contextual grounding for HPLC conditions of phenoxy-ethyl derivatives).

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for System Suitability requirements).
  • Ningbo Inno Pharmchem. Purity and Quality of 1-(2-Bromoethoxy)-2-ethoxybenzene.[2] Retrieved from [Link]

Sources

GC-MS method for detection of 1-(2-Bromoethoxy)-2-ethoxybenzene residues

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Trace Analysis of 1-(2-Bromoethoxy)-2-ethoxybenzene Residues

Executive Summary & Compound Profile

1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8), often identified as Tamsulosin Impurity I , is a critical alkylating intermediate used in the synthesis of alpha-blockers. Due to the presence of the alkyl halide moiety (bromoethyl group), it is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines.

While High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for process control (assay level), it frequently lacks the sensitivity required to detect residues at the Threshold of Toxicological Concern (TTC) levels (typically < 10-20 ppm relative to the API).

This guide advocates for Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode as the superior analytical strategy for residue quantification, offering a distinct advantage in specificity (bromine isotope pattern) and sensitivity over HPLC-UV and standard LC-MS alternatives.

Compound Snapshot
PropertyValueImplication for Analysis
Molecular Weight 245.11 g/mol Suitable for MS analysis.
Boiling Point ~142–145°C (11 Torr)Sufficiently volatile for GC without derivatization.
Log P 2.88Moderate lipophilicity; soluble in DCM, MeOH, Acetonitrile.
Structural Alert Alkyl Halide (Bromide)Genotoxic alert; requires trace-level detection (ppm).[1]

Strategic Comparison: GC-MS vs. Alternatives

The following table contrasts the performance of the proposed GC-MS method against the common alternatives used in quality control laboratories.

Table 1: Performance Matrix for 1-(2-Bromoethoxy)-2-ethoxybenzene Detection

FeatureGC-MS (EI) - Recommended HPLC-UV (Standard) LC-MS/MS (ESI)
Primary Mechanism Volatility separation + Electron Ionization (EI)Polarity separation + Chromophore absorptionPolarity separation + Electrospray Ionization
Sensitivity (LOD) High (< 0.5 ppm) Low (~50-100 ppm)Medium/High (1-5 ppm)
Specificity Excellent (Uses Br isotope pattern 1:1)Moderate (Co-elution risk)Good (Mass filtering)
Matrix Effects Low (Splitless injection minimizes API interference)High (API often saturates UV)High (Ion suppression common)
Ionization Efficiency High (Alkyl halides fragment well in EI)N/AVariable (Ethers protonate weakly compared to amines)
Suitability Trace Residue Analysis (PGI) Process Control / AssayAlternative for non-volatile matrices
Why GC-MS Wins:
  • Ionization Physics: Alkyl halides do not always ionize efficiently in ESI (LC-MS) unless they are highly reactive or derivatized. In contrast, Electron Ionization (EI) in GC-MS physically bombards the molecule, yielding a predictable fragmentation pattern with a signature 1:1 isotopic ratio for

    
     and 
    
    
    
    .
  • Thermal Stability: The compound is stable enough for GC injection temperatures (250°C), allowing for direct liquid injection without the complexity of headspace analysis (which is less sensitive for this boiling point).

Detailed Experimental Protocol: GC-MS (SIM)

This protocol is designed to be self-validating. The use of an internal standard (e.g., a deuterated analog or a chemically similar halo-ether) is recommended to correct for injection variability.

Instrumentation & Conditions
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness). Rationale: Low bleed, mid-polarity stationary phase provides excellent resolution of aromatic ethers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless Mode (High Pressure Injection).

    • Temp: 250°C.

    • Pulse Pressure: 25 psi for 0.75 min (Maximizes transfer of trace analytes).

Temperature Program
  • Initial: 60°C (Hold 1 min) - Focuses the solvent peak.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 40°C/min to 280°C (Hold 5 min). - Essential to bake out the less volatile API (e.g., Tamsulosin) to prevent column fouling.

Mass Spectrometry Parameters (SIM Mode)

To achieve PGI-level sensitivity, do not use Full Scan. Use Selected Ion Monitoring (SIM).[2]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Solvent Delay: 3.5 min (Must bypass solvent peak).

  • SIM Ions (Dwell time 100ms):

    • Target (Quantifier):m/z 244 (

      
       isotope molecular ion).
      
    • Qualifier 1:m/z 246 (

      
       isotope molecular ion). Acceptance Criteria: Ratio 244/246 must be ~1.0 (± 20%).
      
    • Qualifier 2:m/z 137 (Loss of Br-ethyl group, phenoxy fragment).

Sample Preparation Workflow
  • Diluent: Dichloromethane (DCM) or Methanol (depending on API solubility). DCM is preferred for GC extraction efficiency.

  • Stock Solution: Prepare 1000 µg/mL of 1-(2-Bromoethoxy)-2-ethoxybenzene in diluent.

  • Sample Solution: Weigh 100 mg of API (e.g., Tamsulosin HCl) into a 10 mL vial. Add 5 mL of diluent. Sonicate for 10 mins.

    • Note: If the API is a salt and insoluble in DCM, perform a liquid-liquid extraction: Dissolve API in water, extract impurity into DCM.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into GC vial.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating this method under ICH Q2(R1) guidelines, specifically tailored for PGI analysis.

ValidationWorkflow Start Method Development (GC-MS SIM) Specificity Specificity Test (Blank vs. Spiked API) Check m/z 244/246 ratio Start->Specificity Linearity Linearity (0.5 ppm to 50 ppm) R² > 0.99 Specificity->Linearity Accuracy Recovery Studies (Spike at Limit Level) 80-120% Recovery Linearity->Accuracy Accuracy->Start If Fail LOD_LOQ Sensitivity (DL/QL) S/N > 3 (LOD) S/N > 10 (LOQ) Accuracy->LOD_LOQ LOD_LOQ->Start If S/N Low Robustness Robustness (Flow rate ±0.1 mL/min Temp ±5°C) LOD_LOQ->Robustness Final Validated Method for Routine Release Robustness->Final

Caption: Step-by-step validation logic ensuring the method meets ICH Q2(R1) requirements for trace impurity analysis.

Scientific Rationale & Mechanism

The Genotoxicity Risk (Why we measure this)

1-(2-Bromoethoxy)-2-ethoxybenzene contains a primary alkyl bromide. In biological systems, this electrophilic carbon (attached to the Br) can undergo nucleophilic attack by DNA bases (e.g., N7 of guanine) via an SN2 mechanism. This alkylation can lead to replication errors and mutagenesis.

The Analytical Causality
  • Why SIM Mode? Full scan MS splits the signal across the entire mass range (e.g., 50-500 amu). By focusing the quadrupole only on m/z 244, 246, and 137, we increase the signal-to-noise ratio (S/N) by approximately 10-100x, allowing detection of < 1 ppm residues.

  • Why the Br Isotope? Bromine exists naturally as

    
     (50.7%) and 
    
    
    
    (49.3%). This creates a "twin peak" doublet of equal intensity separated by 2 mass units. This pattern is a fingerprint for the impurity. If a peak appears at retention time X but lacks this 1:1 ratio, it is not the impurity (false positive elimination).

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1] [Link]

  • Sielc Technologies. (2018). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column.[Link]

  • Reddy, A.V.B., et al. (2015). Analytical Quality by Design (AQbD) approach for the development of a sensitive GC-MS method for the determination of alkyl halides.Journal of Chromatography A. [Link]

  • European Pharmacopoeia (Ph. Eur.). Tamsulosin Hydrochloride Monograph 2131. (Contextual reference for Impurity I identification). [Link]

  • PubChem. (2025).[3] 1-(2-Bromoethoxy)-2-ethoxybenzene Compound Summary. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethoxy)-2-ethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethoxy)-2-ethoxybenzene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.